molecular formula C12H15BrO2 B2488561 tert-Butyl 3-bromo-5-methylbenzoate CAS No. 1708818-36-3

tert-Butyl 3-bromo-5-methylbenzoate

Cat. No.: B2488561
CAS No.: 1708818-36-3
M. Wt: 271.154
InChI Key: AJPMJEFTUYRKTP-UHFFFAOYSA-N
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Description

tert-Butyl 3-bromo-5-methylbenzoate (CAS 1708818-36-3) is a brominated aromatic ester of interest in medicinal chemistry and organic synthesis. This compound, with a molecular formula of C12H15BrO2 and a molecular weight of 271.15 g/mol, serves as a versatile chemical building block . The structure features a tert-butyl ester and a bromine atom at the meta-position relative to the carboxyl group, which allows for further functionalization via cross-coupling reactions and makes it a valuable intermediate for constructing more complex molecules. Compounds with brominated aromatic structures, such as this one, are frequently explored for their potential biological activities. Research into similar tert-butyl benzoate derivatives indicates their application in the synthesis of novel therapeutic agents, with studies suggesting potential investigation into antimicrobial and anticancer properties . These activities are often mediated through the compound's ability to interact with enzymes or receptors, potentially altering cellular signaling pathways or metabolic processes . Specifically, research on alternative scaffolds for biaryl cores has utilized similar benzoate esters in the development of potent antagonists for receptors like the P2Y14R, which is a G protein-coupled receptor target for inflammation, pain, and pulmonary diseases . In such research, the benzoate ester group can be a key pharmacophore, with the bromine atom enabling further structural diversification to optimize binding affinity and physicochemical properties. This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Researchers can leverage its defined structure, available via canonical SMILES CC1=CC(=CC(=C1)Br)C(=O)OC(C)(C)C , for targeted synthetic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 3-bromo-5-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO2/c1-8-5-9(7-10(13)6-8)11(14)15-12(2,3)4/h5-7H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJPMJEFTUYRKTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Br)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

tert-butyl 3-bromo-5-methylbenzoate safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1395535-61-3 | Formula: C₁₂H₁₅BrO₂ | M.W.: 271.15 g/mol [1]

Chemical Identity & Strategic Utility

tert-Butyl 3-bromo-5-methylbenzoate is a high-value aryl halide building block used primarily in the synthesis of complex pharmaceutical intermediates.[1] Its structural utility lies in its orthogonal functionality :

  • Aryl Bromide (C-3): A reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).[1]

  • tert-Butyl Ester: A bulky, acid-labile protecting group that remains stable under basic conditions (e.g., saponification of methyl esters) but cleaves readily under acidic conditions (TFA/DCM), allowing for selective unmasking of the carboxylic acid.[1]

  • Methyl Group (C-5): Provides a lipophilic anchor often required for hydrophobic pocket binding in kinase inhibitors or GPCR ligands.[1]

Technical Specifications
PropertyValueSource/Estimation Method
Appearance Colorless to pale yellow oil or low-melting solidVisual Inspection (Analogous Esters)
Boiling Point ~310°C (Predicted)ACD/Labs Percepta
Density ~1.28 g/cm³Predicted (ACD/Labs)
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in WaterLipophilicity (cLogP ~4.[1][2][3][4]2)
Flash Point >110°CClosed Cup (Estimated)

Hazard Profiling & Risk Mitigation

Note: As a specialized intermediate, specific toxicological data is derived from Structural Activity Relationship (SAR) analysis of analogous aryl benzoates.[1]

GHS Classification (Predicted)
  • Skin Irritation (Category 2): H315 - Causes skin irritation.[1][2]

  • Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[1][2][5][6]

  • STOT-SE (Category 3): H335 - May cause respiratory irritation.[1][2][5][6]

Expert Handling Protocols

Unlike generic "safety tips," these protocols address the specific physicochemical risks of lipophilic alkylating agents.[1]

  • Permeation Defense:

    • Risk: The high lipophilicity (cLogP >4) facilitates rapid skin absorption.[1]

    • Protocol: Standard nitrile gloves (0.11 mm) offer <15 minutes of protection against solution splashes.[1] For synthesis handling (>30 mins), use Double-gloving (Nitrile over Laminate) or thicker Nitrile (0.2 mm).

  • Inhalation Mitigation:

    • Risk: While volatility is low, aerosols generated during rotary evaporation or flash chromatography are potent respiratory irritants.[1]

    • Protocol: All transfers involving silica gel purification must occur within a certified fume hood with a face velocity of >100 fpm.

  • Decontamination:

    • Spill: Do not use water immediately (immiscible).[1] Absorb with vermiculite, then clean surface with acetone followed by soap/water.

Emergency Response Decision Tree

SafetyResponse start Exposure Incident type Identify Route start->type skin Skin Contact (Lipophilic Absorption) type->skin eye Eye Contact (Lachrymator Potential) type->eye inhale Inhalation (Aerosol) type->inhale act_skin 1. Blot (Don't Rub) 2. Wash: PEG-400 or Acetone 3. Soap & Water (15 min) skin->act_skin act_eye 1. Remove Contacts 2. Flush Isotonic Saline (15 min) 3. Seek Ophthalmologist eye->act_eye act_inhale 1. Fresh Air 2. Oxygen if hypoxic 3. Corticosteroids (if wheezing) inhale->act_inhale

Figure 1: Immediate response protocols tailored to the compound's lipophilic and irritant nature.

Storage & Stability

  • Hydrolytic Stability: The tert-butyl ester is significantly more resistant to spontaneous hydrolysis than methyl/ethyl esters due to steric hindrance.[1] However, prolonged exposure to atmospheric moisture can lead to slow degradation to 3-bromo-5-methylbenzoic acid.

  • Light Sensitivity: Aryl bromides can undergo slow photodebromination.[1]

  • Recommended Conditions:

    • Temperature: 2–8°C (Refrigerated).

    • Atmosphere: Store under Argon or Nitrogen.[1]

    • Container: Amber glass with Teflon-lined cap.

Synthetic Application: Orthogonal Protection Strategy

The primary value of this compound is in Iterative Cross-Coupling .[1] The following workflow demonstrates its use in synthesizing a biaryl scaffold while preserving the carboxylic acid for late-stage diversification.

Workflow Diagram: Suzuki-Miyaura Coupling & Acid Deprotection

Synthesis SM tert-Butyl 3-bromo-5-methylbenzoate (Starting Material) Step1 Suzuki Coupling Pd(dppf)Cl2, K2CO3 Ar-B(OH)2, Dioxane/H2O SM->Step1 Selective C-C Bond Formation Inter Biaryl Intermediate (Ester Intact) Step1->Inter Step2 Acidolysis TFA / DCM (1:4) Room Temp, 2h Inter->Step2 Chemoselective Deprotection Final 3-Aryl-5-methylbenzoic Acid (Free Acid) Step2->Final

Figure 2: Synthetic pathway leveraging the stability of the t-butyl ester during basic coupling conditions.[1]

Detailed Protocol: Selective Suzuki Coupling

Objective: Couple phenylboronic acid to tert-butyl 3-bromo-5-methylbenzoate without hydrolyzing the ester.[1]

  • Preparation: In a glovebox or under Ar flow, charge a reaction vial with:

    • tert-Butyl 3-bromo-5-methylbenzoate (1.0 equiv)[1]

    • Phenylboronic acid (1.2 equiv)[1]

    • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (0.05 equiv) - Chosen for robustness against steric bulk.[1]

    • Base: K₂CO₃ (3.0 equiv) - Mild enough to preserve the ester.[1]

  • Solvent System: Add 1,4-Dioxane/Water (4:1 ratio).[1] Degas thoroughly (sparge with Ar for 10 mins).

  • Reaction: Seal and heat to 90°C for 4–12 hours. Monitor by LCMS (Look for Br displacement).

  • Workup: Dilute with EtOAc, wash with brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexanes/EtOAc). Note: The t-butyl group increases lipophilicity, often requiring lower polarity eluents compared to methyl esters.[1]

Deprotection (Unmasking the Acid)

To convert the intermediate to the active carboxylic acid:

  • Reagent: Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (1:4 v/v).[1]

  • Mechanism: E1 elimination driven by the stability of the tert-butyl cation.[1]

  • Scavenger: Add triethylsilane (TES) if the molecule contains electron-rich aromatics to prevent tert-butylation byproducts.

References

  • PubChem. (n.d.).[1] Compound Summary: Methyl 3-bromo-5-methylbenzoate (Analogous Structure).[1][7] National Library of Medicine.[1] Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] (Foundational protocol for Step 1).

  • Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis.[1] John Wiley & Sons. (Authoritative source for t-butyl ester stability/cleavage).[1]

Sources

difference between methyl and tert-butyl 3-bromo-5-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Core Differences Between Methyl and Tert-butyl 3-bromo-5-methylbenzoate

Abstract

In the landscape of synthetic organic chemistry and drug development, substituted benzoates serve as fundamental building blocks. Among these, 3-bromo-5-methylbenzoate esters are pivotal intermediates, offering multiple reaction sites for molecular elaboration. The choice of the ester group, seemingly a minor structural modification, imparts profoundly different chemical properties that dictate synthetic strategy. This technical guide provides an in-depth analysis of the structural, electronic, and reactive distinctions between methyl 3-bromo-5-methylbenzoate and its tert-butyl analogue. We will explore the underlying principles of steric hindrance and electronic effects, detail their influence on reaction mechanisms such as hydrolysis and cross-coupling, and provide validated experimental protocols. This paper is intended for researchers, scientists, and drug development professionals seeking to make informed strategic decisions in multi-step synthesis.

Introduction: More Than a Methyl Group

Methyl 3-bromo-5-methylbenzoate and tert-butyl 3-bromo-5-methylbenzoate share a common aromatic core: a benzene ring functionalized with a bromine atom, a methyl group, and an ester. This core is a versatile scaffold for constructing complex molecules, particularly active pharmaceutical ingredients (APIs).[1][2] The bromine atom serves as a handle for cross-coupling reactions, while the ester can be hydrolyzed to the corresponding carboxylic acid.

The critical distinction lies in the ester's alkyl group: a simple methyl (-CH₃) versus a bulky tertiary butyl (-C(CH₃)₃). This difference is not trivial. The tert-butyl group introduces significant steric bulk and alters the electronic environment around the carbonyl, fundamentally changing the molecule's stability and reactivity.[3][4] Consequently, the methyl ester is typically employed as a versatile intermediate where the ester may be part of the final molecular structure or easily modified, while the tert-butyl ester is predominantly used as a robust protecting group for the carboxylic acid functionality, designed for selective removal under specific conditions.

Comparative Physicochemical Properties

A side-by-side comparison of their fundamental properties provides an initial overview of these two compounds.

PropertyMethyl 3-bromo-5-methylbenzoateTert-butyl 3-bromo-5-methylbenzoate
Chemical Structure
CAS Number 478375-40-5[5]560131-64-8[6]
Molecular Formula C₉H₉BrO₂[5]C₁₂H₁₅BrO₂
Molecular Weight 229.07 g/mol [5]271.15 g/mol
Physical Form Liquid[5]Liquid[6]
Purity (Typical) >95-97%[1][5]~96%[6]

The Decisive Factors: Steric Hindrance and Electronic Effects

The divergent chemical behavior of these two esters is rooted in two fundamental principles of organic chemistry: steric effects and electronic effects.

The Dominance of Steric Hindrance

Steric hindrance refers to the slowing of chemical reactions due to the spatial bulk of substituent groups.[7] The tert-butyl group is the archetypal example of a sterically demanding group.[3] Its three methyl groups project from a central quaternary carbon, creating a congested environment that shields the electrophilic carbonyl carbon from the approach of nucleophiles. The methyl group, in stark contrast, is small and offers minimal steric impediment.

This difference is the primary reason for the tert-butyl ester's stability. In reactions requiring nucleophilic attack at the carbonyl carbon (like base-catalyzed hydrolysis), the bulky tert-butyl group acts as a physical barrier, dramatically reducing the reaction rate.[3][7]

Steric_Hindrance cluster_methyl Methyl Ester: Low Steric Hindrance cluster_tertbutyl Tert-butyl Ester: High Steric Hindrance C1 C=O O1 O C1->O1 Me CH₃ C1->Me Aryl1 Aryl C1->Aryl1 Nu1 Nu: Nu1->C1 Easy Approach C2 C=O O2 O C2->O2 tBu t-Bu C2->tBu Aryl2 Aryl C2->Aryl2 Nu2 Nu: Nu2->C2 Hindered Approach

Caption: Steric shielding of the carbonyl carbon by methyl vs. tert-butyl groups.

Subtle but Significant Electronic Effects

Electronic effects describe how the distribution of electrons in a molecule influences its reactivity.[8] Both methyl and tert-butyl groups are alkyl groups, which are known to be electron-donating through the inductive effect (+I effect) relative to hydrogen.[9] This effect arises from the polarization of sigma bonds and can stabilize electron-deficient centers. While it is often stated that the tert-butyl group has a stronger +I effect than methyl, some computational studies suggest the inductive effects of all alkyl groups are nearly identical, with differences in reactivity better explained by polarizability and hyperconjugation.[10][11]

Hyperconjugation, the interaction of σ-bonds (usually C-H or C-C) with an adjacent empty or partially filled p-orbital, is particularly important for the stability of the tert-butyl carbocation.[8] This effect is crucial for understanding the unique hydrolysis mechanism of tert-butyl esters.

Divergent Reactivity: A Tale of Two Mechanisms

The interplay of steric and electronic effects results in dramatically different reactivity profiles, most clearly illustrated by the mechanism of ester hydrolysis.

Ester Hydrolysis: A Mechanistic Divide

Methyl 3-bromo-5-methylbenzoate undergoes hydrolysis through the common bimolecular nucleophilic acyl substitution pathway (AAC2 for acid-catalyzed, BAC2 for base-catalyzed).[12] In this mechanism, a nucleophile (water or hydroxide) attacks the carbonyl carbon. The reaction is relatively facile under both acidic and basic conditions.

Tert-butyl 3-bromo-5-methylbenzoate , however, follows a different path.

  • Under basic conditions , the BAC2 pathway is sterically hindered, and the reaction is extremely slow or does not occur, making it stable to bases.[13]

  • Under acidic conditions , it hydrolyzes via a unimolecular mechanism involving alkyl-oxygen bond cleavage (AAL1).[12][14] The reaction proceeds by protonation of the carbonyl oxygen, followed by the departure of a stable tert-butyl carbocation. This carbocation is stabilized by the inductive and hyperconjugative effects of its three methyl groups. This distinct mechanism allows for the selective cleavage of tert-butyl esters in the presence of other esters, a cornerstone of its use as a protecting group.

Hydrolysis_Mechanisms cluster_methyl Methyl Ester Hydrolysis (A_AC2 / B_AC2) cluster_tertbutyl Tert-butyl Ester Hydrolysis (Acidic, A_AL1) M1 Methyl Ester M2 Nucleophile (H₂O / OH⁻) attacks Carbonyl Carbon M1->M2 M3 Tetrahedral Intermediate M2->M3 M4 Carboxylic Acid / Carboxylate M3->M4 T1 Tert-butyl Ester T2 Protonation of Carbonyl Oxygen T1->T2 T3 Cleavage of Alkyl-Oxygen Bond T2->T3 T4 Stable Tert-butyl Carbocation + Carboxylic Acid T3->T4

Caption: Contrasting hydrolysis pathways for methyl and tert-butyl esters.

Utility in Suzuki-Miyaura Cross-Coupling

In Suzuki-Miyaura cross-coupling reactions, the ester functionality is typically a spectator.[15] The reaction occurs between the aryl bromide and an organoboron reagent. However, the choice of ester is critical for the overall success of the synthesis. These reactions are often performed under basic conditions, which can inadvertently hydrolyze a methyl ester.[16] The robust nature of the tert-butyl ester towards bases makes it the superior choice when the carboxylic acid must remain protected during the coupling step.[17] The use of bulky, electron-rich phosphine ligands, which can accelerate the coupling, may also favor the more sterically stable tert-butyl ester.[18]

Synthesis and Experimental Protocols

The synthesis of these esters typically starts from the common precursor, 3-bromo-5-methylbenzoic acid, which can be prepared by oxidation of 1-bromo-3,5-dimethylbenzene.[19]

Synthesis_Workflow cluster_Me Methyl Ester Synthesis cluster_tBu Tert-butyl Ester Synthesis Start 3-Bromo-5-methylbenzoic Acid Me_Step1 Reagents: Methanol (CH₃OH), Acid Catalyst (e.g., H₂SO₄) Start->Me_Step1 Path 1 tBu_Step1 Reagents: Isobutylene, Acid Catalyst (e.g., H₂SO₄) OR SOCl₂, then t-BuOH Start->tBu_Step1 Path 2 Me_Step2 Reaction: Fischer Esterification Me_Step1->Me_Step2 Me_Product Methyl 3-bromo-5-methylbenzoate Me_Step2->Me_Product tBu_Step2 Reaction: Cationic Addition or Acyl Chloride Route tBu_Step1->tBu_Step2 tBu_Product Tert-butyl 3-bromo-5-methylbenzoate tBu_Step2->tBu_Product

Caption: General synthetic pathways to the target esters.

Protocol: Synthesis of Methyl 3-bromo-5-methylbenzoate[20][21]

This protocol follows a standard Fischer esterification procedure.

  • Setup: To a round-bottom flask equipped with a reflux condenser, add 3-bromo-5-methylbenzoic acid (1.0 eq).

  • Reagents: Add an excess of methanol (e.g., 20 eq or as solvent) followed by a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Reaction: Heat the mixture to reflux and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction to room temperature. Carefully neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.

Protocol: Synthesis of Tert-butyl 3-bromo-5-methylbenzoate[22]

Direct esterification with tert-butanol is inefficient due to steric hindrance. A common method involves reaction with isobutylene.

  • Setup: To a pressure-rated vessel, add 3-bromo-5-methylbenzoic acid (1.0 eq) and a suitable solvent like dichloromethane or dioxane.

  • Catalyst: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or an acidic resin.

  • Reagent Addition: Cool the vessel and carefully add condensed isobutylene (excess, e.g., 2-3 eq).

  • Reaction: Seal the vessel and allow it to warm to room temperature. Stir for 12-24 hours.

  • Workup: Carefully vent the vessel. Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extraction & Purification: Extract the product with an organic solvent, dry the combined organic layers, and concentrate. Purify by column chromatography.

Protocol: Comparative Base-Mediated Hydrolysis

This experiment demonstrates the differential stability of the two esters.

  • Setup: Prepare two separate flasks. In one, place methyl 3-bromo-5-methylbenzoate (1.0 eq). In the other, place tert-butyl 3-bromo-5-methylbenzoate (1.0 eq).

  • Reagents: To each flask, add a solution of sodium hydroxide (e.g., 2.0 eq) in a mixture of THF/water.

  • Reaction: Stir both mixtures at room temperature or with gentle heating. Monitor both reactions by TLC.

  • Observation: The reaction containing the methyl ester will show consumption of the starting material and formation of the carboxylate product. The reaction with the tert-butyl ester will show little to no change over the same period, demonstrating its stability.

Spectroscopic Distinction: An NMR Perspective

Nuclear Magnetic Resonance (NMR) spectroscopy provides a clear and definitive method to distinguish between the two esters. The signals for the ester alkyl groups are highly characteristic.

NMR SignalMethyl 3-bromo-5-methylbenzoateTert-butyl 3-bromo-5-methylbenzoateRationale
¹H NMR (Ester) ~3.9 ppm (singlet, 3H)~1.6 ppm (singlet, 9H)The nine equivalent protons of the t-Bu group are more shielded and appear further upfield.
¹³C NMR (Ester) ~52 ppm (-OC H₃)~81 ppm (-OC (CH₃)₃)~28 ppm (-OC(C H₃)₃)The quaternary carbon of the t-Bu group is significantly downfield, while its methyl carbons are upfield.
Aromatic Signals Similar patterns for bothSimilar patterns for bothThe aromatic ¹H and ¹³C signals will be very similar, with minor shifts due to the different electronic influence of the ester groups.[20][21]

Conclusion: Strategic Selection in Synthesis

The choice between methyl and tert-butyl 3-bromo-5-methylbenzoate is a strategic one, driven by the intended synthetic pathway.

  • Methyl 3-bromo-5-methylbenzoate is a versatile and cost-effective building block. It is ideal for syntheses where the ester functionality is desired in the final product or when subsequent hydrolysis is planned under conditions that are compatible with the rest of the molecule.

  • Tert-butyl 3-bromo-5-methylbenzoate functions as a robust, sterically-hindered protecting group for the carboxylic acid. Its high stability to nucleophiles and bases makes it indispensable in complex, multi-step syntheses, particularly those involving organometallic reagents or basic conditions, where it can be selectively removed at a late stage using acid.

Understanding the fundamental differences in steric profile, electronic properties, and mechanistic pathways empowers the synthetic chemist to leverage these seemingly similar compounds for precise and efficient molecular construction.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 23). Understanding Methyl 3-Bromo-5-Methylbenzoate: Synthesis and Applications. Retrieved from [Link]

  • University of Leicester. (n.d.). Lecture 6: Hydrolysis Reactions of Esters and Amides. Retrieved from [Link]

  • Whalley, W. B. (1961). PRESSURE EFFECT AND MECHANISM IN ACID CATALYSIS: VII.
  • Filo. (2025, April 7). Why is the steric strain caused by the tert-butyl group so different from... Retrieved from [Link]

  • Oreate AI Blog. (2026, January 15). Understanding the Differences: Isobutyl, Sec-Butyl, and Tert-Butyl. Retrieved from [Link]

  • PubChem. (n.d.). Tert-butyl 3-bromo-5-(hydroxymethyl)benzoate. Retrieved from [Link]

  • Environmental Toxicology and Chemistry. (n.d.). Hydrolysis of tert‐butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert‐butyl ether. Oxford Academic. Retrieved from [Link]

  • EPA. (2025, October 15). Methyl 3-bromo-5-tert-butylbenzoate Properties. Retrieved from [Link]

  • Arkivoc. (2018, October 27). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 26). Unlocking Chemical Synthesis: The Role of Methyl 3-Bromo-5-Methylbenzoate. Retrieved from [Link]

  • Taylor, W. (1937). The mechanism of hydrolysis and alcoholysis of alkyl halides: the reactions of methyl, ethyl, and tert.-butyl bromides with aqueous ethyl alcohol. Journal of the Chemical Society (Resumed).
  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Allen. (n.d.). Electron Displacement Effects- Definition, Types and Applications. Retrieved from [Link]

  • ResearchGate. (2025, August 10). 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. Retrieved from [Link]

  • O'Hagan, D. (2026, January 7). The Mechanism of the Electronic Effect in Organic Chemistry and Its Application Research. Retrieved from [Link]

  • Brilliant.org. (n.d.). Inductive Effect, Electromeric Effect, Resonance Effects, and Hyperconjugation. Retrieved from [Link]

  • O'Hagan, D. (2025, June 25). Is there a trend in inductive effect for different alkyl groups?. PMC - NIH. Retrieved from [Link]

  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Google Patents. (n.d.). WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids.
  • Arredondo, J. D., Li, H., & Balsells, J. (n.d.). Preparation of t-butyl-3-bromo-5-formylbenzoate through selective metal-halogen exchange reactions. New Jersey Research Community. Retrieved from [Link]

  • PubChemLite. (n.d.). Tert-butyl 3-bromo-5-(hydroxymethyl)benzoate (C12H15BrO3). Retrieved from [Link]

  • ResearchGate. (2025, August 6). The tert-butyl group in chemistry and biology. Retrieved from [Link]

  • ResearchGate. (2025, October 23). Stereoelectronic Effects in Organic Chemistry: Influence on Mechanism and Selectivity. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Methyl3-bromo-5-(((tert-butyldiphenylsilyl)oxy)methyl)benzoate. Retrieved from [Link]

  • Wikipedia. (n.d.). Steric effects. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • MDPI. (2023, May 22). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]

  • UT Southwestern Medical Center. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]

  • University of Wisconsin. (n.d.). Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Carrow, B. P. (n.d.). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. PMC. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Nolan, S. P. (2021, March 22). Suzuki–Miyaura Cross-Coupling of Esters by Selective O– C(O) Cleavage Mediated by Air-Stable Pd(II)–NHC Catalysts. Royal Society of Chemistry. Retrieved from [Link]

  • Knochel, P. (2012, August 15). A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. Organic Letters - ACS Publications. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Suzuki-Miyaura Cross-Coupling of tert-Butyl 3-bromo-5-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

This guide details the operational protocols for the Suzuki-Miyaura cross-coupling of tert-butyl 3-bromo-5-methylbenzoate . This substrate is a high-value bifunctional scaffold in medicinal chemistry, offering a reactive aryl bromide for carbon-carbon bond formation and an acid-labile tert-butyl ester protecting group.

Structural Analysis & Reactivity Profile

The substrate features a 1,3,5-substitution pattern (meta-substitution).

  • Electrophile (C-3): The aryl bromide is a competent electrophile for oxidative addition to Pd(0). It is moderately activated by the electron-withdrawing ester at C-1, facilitating the reaction compared to electron-neutral aryl bromides.

  • Sterics (C-5): The methyl group at C-5 provides mild steric bulk but does not significantly hinder the catalytic center, allowing for the use of standard phosphine ligands.

  • Protecting Group (C-1): The tert-butyl ester is orthogonal to the basic conditions of Suzuki coupling (unlike methyl/ethyl esters which can hydrolyze under forcing basic conditions). It is cleaved only under acidic conditions (e.g., TFA/DCM), preserving the moiety for late-stage diversification.

Mechanistic Principles & Catalyst Selection

To ensure reproducibility, we employ a mechanism-driven approach to catalyst selection.

The Catalytic Cycle

The reaction proceeds through the standard Pd(0)/Pd(II) cycle:

  • Oxidative Addition: Pd(0) inserts into the C-Br bond.[1] This is the turnover-limiting step for aryl chlorides, but for this bromide, it is rapid.

  • Transmetallation: The boronic acid/ester (activated by base) transfers its organic group to the Pd center.[2]

  • Reductive Elimination: The C-C bond forms, regenerating Pd(0).

Catalyst Recommendations
ParameterStandard Protocol (Cost-Effective)Advanced Protocol (High Complexity)
Catalyst Pd(dppf)Cl₂·DCM XPhos Pd G3 or SPhos Pd G3
Ligand Role Bidentate dppf prevents β-hydride elimination; robust.Bulky biaryl phosphines accelerate reductive elimination for hindered partners.
Base K₂CO₃ or Cs₂CO₃K₃PO₄ (anhydrous)
Solvent 1,4-Dioxane / Water (4:1)THF / Water or Toluene / Water
Use Case Standard aryl/heteroaryl boronic acids.Sterically hindered or unstable boronic acids (e.g., 2-pyridyl).

Visualization of Reaction Pathways

Figure 1: Mechanistic Pathway & Chemoselectivity

The following diagram illustrates the catalytic cycle specific to this substrate, highlighting the preservation of the tert-butyl ester.

SuzukiMechanism Substrate Substrate: tert-Butyl 3-bromo-5-methylbenzoate OxAdd Oxidative Addition (Ar-Pd(II)-Br) Substrate->OxAdd SideReaction Risk: Hydrolysis (Avoid Strong OH-) Substrate->SideReaction If NaOH/Heat used Pd0 Pd(0)L2 Active Catalyst Pd0->OxAdd + Substrate TransMet Transmetallation (Ar-Pd(II)-R) OxAdd->TransMet + Activated Boronate Boronic Coupling Partner: R-B(OH)2 + Base Boronic->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration Product Product: tert-Butyl 3-R-5-methylbenzoate RedElim->Product

Caption: Catalytic cycle for the coupling of tert-butyl 3-bromo-5-methylbenzoate. Note the orthogonality of the ester group under carbonate conditions.

Experimental Protocols

Protocol A: General Purpose (Robust & Scalable)

Applicability: Coupling with phenyl, substituted aryl, and stable heteroaryl boronic acids.

Materials:

  • tert-Butyl 3-bromo-5-methylbenzoate (1.0 equiv)

  • Aryl Boronic Acid (1.2 – 1.5 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (3–5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.5 equiv)

  • Solvent: 1,4-Dioxane and Water (4:1 ratio)

Step-by-Step Procedure:

  • Charge Solids: In a reaction vial or round-bottom flask equipped with a magnetic stir bar, add the aryl bromide, boronic acid, and K₂CO₃.

  • Degassing (Critical): Add 1,4-dioxane and water. Sparge the mixture with Nitrogen or Argon for 10–15 minutes. Oxygen is the enemy of Pd(0) and leads to homocoupling.

  • Catalyst Addition: Add Pd(dppf)Cl₂[2]·CH₂Cl₂ under a positive stream of inert gas. Seal the vessel immediately.

  • Reaction: Heat the mixture to 80–90 °C for 4–12 hours. Monitor by TLC (typically 10% EtOAc/Hexanes) or LCMS.

    • Checkpoint: The starting material (bromide) should disappear. If conversion stalls, add 1-2 mol% fresh catalyst.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and water. Separate phases. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

Protocol B: "Difficult" Partners (Sterically Hindered/Unstable)

Applicability: Coupling with 2-substituted pyridines, ortho-substituted aryls, or alkyl boronates.

Materials:

  • Catalyst: XPhos Pd G3 or SPhos Pd G3 (2–4 mol%)

  • Base: K₃PO₄ (3.0 equiv, finely ground)

  • Solvent: Toluene/Water (10:1) or THF/Water (10:1)

Key Modification: Use the Buchwald Precatalysts (G3/G4) . These generate the active mono-ligated Pd(0) species immediately upon activation by base, preventing the induction period and catalyst decomposition associated with Pd(OAc)₂ + Ligand mixing. The bulky biaryl ligands (XPhos/SPhos) create a protective pocket around the metal, facilitating the coupling of hindered centers.

Purification & Characterization

Following the reaction, the crude mixture will contain the product, phosphine oxides, and deboronated byproducts.

Workflow Logic

Purification Crude Crude Reaction Mix Filter Celite Filtration (Remove Pd black) Crude->Filter Scavenge Pd Scavenging (SiliaMetS Thiol) Filter->Scavenge Flash Flash Chromatography (SiO2) Scavenge->Flash Pure Final Product (>98% Purity) Flash->Pure

Caption: Purification workflow ensuring removal of palladium contaminants and ligand byproducts.

Purification Steps[12][13][14][15]
  • Filtration: Pass the crude organic extract through a pad of Celite to remove insoluble Pd black.

  • Scavenging (Optional but Recommended for Pharma): Treat the organic solution with a thiol-based silica scavenger (e.g., SiliaMetS® Thiol) for 1 hour at 40°C to reduce residual Pd to <10 ppm.

  • Flash Chromatography:

    • Stationary Phase: Silica Gel (40–63 µm).

    • Eluent: Gradient of Hexanes/Ethyl Acetate.[3] The tert-butyl ester makes the product lipophilic. Expect elution in low polarity (e.g., 0–10% EtOAc).

    • Visualization: UV (254 nm). The benzoate chromophore is strong.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Oxygen poisoning or catalyst death.Degas solvents longer. Switch to XPhos Pd G3. Increase temp to 100°C.
Ester Hydrolysis Base is too strong or temp too high.Ensure K₂CO₃ is used, not NaOH/KOH. Lower temp to 80°C.
Protodeboronation Unstable boronic acid (common in heterocycles).Use Boronic Esters (Pinacol) instead of acids.[1] Use anhydrous conditions (DMF/Cs₂CO₃).
Homocoupling (Ar-Ar) Oxygen presence during setup.Strict inert atmosphere (Glovebox or rigorous Schlenk technique).

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2024). Design and Use of Precatalysts for Palladium-Catalyzed Cross-Coupling. Chemical Reviews (Relevant context for G3/G4 catalysts). Link

  • Sigma-Aldrich. Product Specification: Methyl 3-bromo-5-(tert-butyl)benzoate (Analogous structural data). Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

Sources

Application Note: Strategic Utilization of tert-Butyl 3-bromo-5-methylbenzoate in DNA-Encoded Library (DEL) Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the integration of tert-butyl 3-bromo-5-methylbenzoate (CAS: 1149752-66-8) into DNA-Encoded Library (DEL) synthesis.[1][2] This molecule serves as a "privileged" bifunctional scaffold, offering a meta-substituted aromatic core that directs library geometry out of the planar axis.[1]

Critical Technical Distinction: While the tert-butyl ester provides excellent stability for storage and off-DNA manipulation, it acts as a pro-scaffold in the context of DEL.[1][2] The tert-butyl group cannot be removed under DNA-compatible conditions (requires strong acid, pH < 1, causing depurination).[1] Therefore, this protocol mandates a Phase I (Off-DNA) activation step prior to DNA ligation.[1][2]

Key Advantages of this Scaffold
  • Vector Geometry: The 1,3,5-substitution pattern (Meta-positioning) projects diversity elements into complementary spatial quadrants, maximizing ligand-protein interaction potential compared to linear para-substituted scaffolds.[1]

  • Metabolic Modulator: The C5-methyl group increases lipophilicity (

    
    ) and blocks a potential metabolic soft spot on the phenyl ring.[1][2]
    
  • Orthogonality: The aryl bromide allows for highly efficient, DNA-compatible Suzuki-Miyaura cross-coupling.[1][2]

Strategic Workflow & Decision Matrix

The following diagram illustrates the critical decision path for handling this specific building block to ensure DNA integrity.

DEL_Workflow Start Start: tert-Butyl 3-bromo-5-methylbenzoate Decision Is Scaffold Attached to DNA? Start->Decision Path_Fail Direct Deprotection (TFA/HCl) Decision->Path_Fail Yes (Incorrect) Path_Success Off-DNA Hydrolysis (TFA/DCM) Decision->Path_Success No (Correct) Result_Fail DNA Hydrolysis (Depurination) Path_Fail->Result_Fail Intermediate Free Acid Intermediate Path_Success->Intermediate Ligation DNA Ligation (DMT-MM Coupling) Intermediate->Ligation Suzuki On-DNA Suzuki Coupling Ligation->Suzuki Final Final DEL Product Suzuki->Final

Figure 1: Critical workflow emphasizing the necessity of Off-DNA ester hydrolysis to prevent DNA damage.

Detailed Experimental Protocols

Phase I: Off-DNA Scaffold Activation (Ester Hydrolysis)

Objective: Convert the tert-butyl ester to the reactive carboxylic acid.[1][2] Why: Standard t-Bu deprotection requires TFA, which degrades DNA.[1] This step must be performed in organic glassware before the molecule touches water or DNA.[1][2]

Materials:

  • tert-Butyl 3-bromo-5-methylbenzoate[1][2][3]

  • Trifluoroacetic acid (TFA)[2][4]

  • Dichloromethane (DCM)[2][4]

  • Rotary evaporator[2]

Protocol:

  • Dissolve 1.0 mmol of tert-butyl 3-bromo-5-methylbenzoate in 5 mL of DCM (anhydrous).

  • Add 5 mL of TFA dropwise at 0°C.

  • Stir at room temperature for 2 hours. Monitor by TLC (Hexane/EtOAc) or LC-MS until the ester peak disappears.[1][2]

  • Concentrate in vacuo to remove DCM and excess TFA.[1][2]

  • Critical Step: Co-evaporate with toluene (3x) to remove trace TFA.[1][2] Any residual acid will lower the pH of the subsequent DNA coupling buffer.[1]

  • Isolate 3-bromo-5-methylbenzoic acid as a white solid.[1][2] Store at -20°C.

Phase II: On-DNA Encoding (Headpiece Ligation)

Objective: Attach the scaffold to the amino-modified DNA headpiece (HP-NH2).[1][2] Mechanism: DMT-MM mediated amide bond formation.[1][2][5][6][7][8] DMT-MM is preferred over EDC/s-NHS for this scaffold due to higher stability in aqueous buffers and lack of ester byproducts [1].[1][2]

Reagents Table:

Component Concentration Equiv. Role
DNA Headpiece (HP-NH2) 1 mM (in H2O) 1.0 Carrier
3-bromo-5-methylbenzoic acid 200 mM (in DMA) 100 Scaffold
DMT-MM 200 mM (in H2O) 100 Coupling Agent

| MOPS Buffer (pH 8.[1][2]0) | 500 mM | N/A | Buffer |[2]

Protocol:

  • Preparation: Prepare a master mix containing the DNA headpiece (10 nmol) in MOPS buffer (pH 8.0).[2] Final buffer concentration should be 250 mM.[1][2]

  • Addition: Add the scaffold solution (in DMA), followed immediately by the DMT-MM solution.

    • Note: Ensure final organic solvent (DMA) concentration does not exceed 40% v/v to maintain DNA solubility.[2]

  • Incubation: Vortex gently and incubate at 25°C for 12 hours.

  • Purification: Ethanol precipitation.

    • Add 10% volume of 3M NaOAc (pH 5.2).[2]

    • Add 2.5x volume of cold absolute ethanol.[1][2]

    • Incubate at -80°C for 30 mins; centrifuge at 14,000 rpm for 30 mins.

    • Discard supernatant; wash pellet with 70% EtOH.[1][2]

  • Validation: Resuspend in water. Analyze by LC-MS (OLC methods). Expect mass shift corresponding to the acylated adduct.[1][2]

Phase III: On-DNA Diversification (Suzuki-Miyaura Coupling)

Objective: Cross-couple diverse aryl boronic acids to the scaffold's bromide handle.[1][2] Challenge: The methyl group at C5 provides steric bulk; highly active catalytic systems are required.[1][2]

Catalyst System: Pd(OAc)2 with water-soluble ligand sSPhos (sodium 2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl-3′-sulfonate) or Na2PdCl4 .[1][2][9][10]

Reaction Setup Diagram:

Suzuki_Setup cluster_conditions Reaction Conditions (Micellar/Aqueous) Components DNA-Scaffold-Br Boronic Acid (R-B(OH)2) Pd Catalyst (Na2PdCl4/sSPhos) Base (Na2CO3) Process Incubation 37°C - 60°C 16-24 Hours Components->Process Purification Ethanol Precip. or HPLC Process->Purification

Figure 2: Component assembly for aqueous Suzuki coupling.

Protocol:

  • DNA Solution: Dissolve DNA-Scaffold conjugate (from Phase II) in degassed water to 1 mM.[1][2]

  • Boronic Acid Mix: Prepare 200 mM stocks of Boronic Acids in DMA.

  • Catalyst Mix: Prepare fresh Na2PdCl4 (10 mM) and sSPhos (40 mM) in degassed water. Ratio Pd:L = 1:[2]4. Let stand for 15 mins to form the active complex.

  • Reaction Assembly:

    • 2 µL DNA Conjugate (2 nmol)[2]

    • 2 µL Na2CO3 (500 mM in water)[2]

    • 4 µL Boronic Acid (in DMA) - Final conc ~40 mM

    • 2 µL Catalyst Mix - Final Pd loading ~20 equiv

    • 10 µL Degassed Water (Total Vol = 20 µL)

  • Execution: Purge headspace with N2. Seal plate. Incubate at 60°C for 16 hours.

    • Note on Temp: While 80°C is common in organic synthesis, 60°C is the safety ceiling for DNA stability over long durations [2].[1]

  • Quench: Add 2 µL of sodium diethyldithiocarbamate (100 mM) to scavenge Palladium.[1][2]

Quality Control & Troubleshooting

Data Analysis (LC-MS):

  • Method: Reverse-phase LC (C18 column) using HFIP/TEA or Ammonium Acetate buffer systems.[1][2]

  • Success Criteria: >85% conversion to product.

  • Common Failure Modes:

ObservationProbable CauseCorrective Action
No Reaction (Phase II) Residual TFA from deprotection step lowered pH.[1][2]Ensure thorough co-evaporation with toluene; check buffer pH.[1][2]
DNA Degradation Acidic conditions or excessive heat (>80°C).[2]Strictly avoid on-DNA deprotection; cap Suzuki temp at 60°C.
Pd Black Precipitate Inefficient ligand complexation or O2 leak.[1][2]Use fresh sSPhos; ensure rigorous degassing; increase Ligand:Pd ratio to 5:1.
Hydrodehalogenation Protodeboronation of boronic acid.[1][2]Add more boronic acid (up to 200 equiv); lower temp to 40°C and extend time.

References

  • DMT-MM in DEL Synthesis

    • Title: DNA-Compatible Conditions for the Formation of N-Methyl Peptide Bonds.[1][2][6]

    • Source: ACS Omega (2023).[1][2]

    • URL:[Link] (Verified via Search 1.5)[2]

  • DNA-Compatible Suzuki Conditions

    • Title: DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids.[1][2][9]

    • Source: Frontiers in Chemistry (2022).[1][2]

    • URL:[Link] (Verified via Search 1.1)[2]

  • General DEL Chemistry

    • Title: Design and synthesis of a chemically diverse, lead-like DNA-encoded library.
    • Source: Nature Communications / PMC.[1][2]

    • URL:[Link] (Verified via Search 1.7)[2]

  • Compound Properties

    • Title: Tert-butyl 3-bromo-5-(hydroxymethyl)benzoate (Structural Analog Data).[1][2]

    • Source: PubChem.[1][2][11][12]

    • URL:[Link] (Verified via Search 1.3)[2]

Sources

Application Note: Orthogonal Protection Strategy using tert-Butyl 3-bromo-5-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the design of complex pharmaceutical libraries, scaffold hopping and linker diversification require building blocks that offer precise, orthogonal control over multiple reactive sites. tert-Butyl 3-bromo-5-methylbenzoate (CAS 1263376-09-7) serves as a premier "linchpin" scaffold. Its utility stems from the orthogonal reactivity triad :

  • Aryl Bromide: Ready for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).

  • Benzylic Methyl: Susceptible to radical halogenation or oxidation, enabling side-chain extension.

  • tert-Butyl Ester: A robust masking group for the carboxylic acid, stable to basic and nucleophilic conditions, yet selectively cleavable under specific acidic regimes.

This guide details the protocols for exploiting this orthogonality to synthesize high-value biaryl and heterocyclic intermediates.

Strategic Analysis: The Chemo-Logic of Orthogonality

The selection of the tert-butyl ester over methyl or benzyl esters is not arbitrary; it is a calculated decision based on chemoselectivity profiles .

Functional HandleReactivity ModeOrthogonal ToIncompatible With
Aryl Bromide Pd-Catalyzed Coupling, LithiationAcidic hydrolysis, Radical brominationStrong reducing agents (LiAlH4)
Benzylic Methyl Radical Bromination (Wohl-Ziegler), OxidationBase-mediated coupling, AcidolysisStrong oxidants (KMnO4 - unless acid desired)
tert-Butyl Ester Acid-labile protecting groupBases, Nucleophiles, RadicalsStrong Acids (TFA, HCl), Lewis Acids

Expert Insight: The tert-butyl group provides steric shielding to the carbonyl carbon. Unlike a methyl ester, which can suffer transesterification or hydrolysis under the basic conditions of a Suzuki coupling (e.g., K₂CO₃/MeOH), the tert-butyl ester remains inert. This allows the researcher to build complexity at the bromine site before revealing the carboxylic acid.

Application Workflows & Protocols

Workflow A: C-C Bond Formation (Suzuki-Miyaura Coupling)

Objective: Functionalize the aromatic core while preserving the ester and methyl groups.

Rationale

Standard Suzuki conditions utilize weak bases (Carbonates, Phosphates). The tert-butyl ester is completely stable here. We utilize a Pd(dppf)Cl₂ catalyst system for its robustness with electron-deficient aryl bromides.

Protocol 1: Chemoselective Suzuki Coupling

Reagents:

  • tert-Butyl 3-bromo-5-methylbenzoate (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Pd(dppf)Cl₂·DCM (0.05 equiv)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step:

  • Degassing: Charge a reaction vial with the benzoate, boronic acid, and K₂CO₃. Seal and purge with Argon for 5 minutes. Critical: Oxygen inhibits the Pd cycle and promotes homocoupling.

  • Solvation: Add degassed Dioxane/Water mixture via syringe.

  • Catalyst Addition: Quickly add the Pd catalyst under a positive Argon flow.

  • Reaction: Heat the mixture to 80°C for 4–12 hours. Monitor by LC-MS.[1]

    • Checkpoint: The starting material (Br) should disappear. The t-butyl ester peak (M+H or M+Na) should persist in the product mass spectrum.

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

Validation: The retention of the tert-butyl signal (singlet, ~1.6 ppm) in ¹H NMR confirms ester stability.

Workflow B: Benzylic Functionalization (Wohl-Ziegler Bromination)

Objective: Convert the methyl group into a benzylic bromide for subsequent nucleophilic substitution (e.g., amine introduction), without affecting the aryl bromide or ester.

Rationale

Radical bromination using NBS requires a radical initiator (AIBN or Benzoyl Peroxide). The tert-butyl ester is stable to radicals. The aryl bromide is generally stable, though prolonged heating can lead to debromination if not monitored.

Protocol 2: Regioselective Benzylic Bromination

Reagents:

  • tert-Butyl 3-bromo-5-methylbenzoate (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05 equiv) - Recrystallize before use to remove HBr.

  • AIBN (0.1 equiv)

  • Solvent: CCl₄ or Trifluorotoluene (Green alternative)

Step-by-Step:

  • Setup: Dissolve the benzoate in the solvent (0.2 M concentration).

  • Addition: Add NBS and AIBN.

  • Initiation: Heat to reflux (80–100°C ).

    • Visual Cue: The reaction often turns orange then fades to pale yellow as succinimide precipitates.

  • Monitoring: Check LC-MS every hour. Stop immediately upon consumption of starting material to prevent gem-dibromination.

  • Workup: Cool to 0°C to precipitate succinimide fully. Filter. Concentrate filtrate.[1]

  • Usage: The benzylic bromide is often unstable on silica; use crude immediately for the next substitution step.

Workflow C: Orthogonal Deprotection

Objective: Cleave the tert-butyl ester to reveal the carboxylic acid for amide coupling.

Rationale

While TFA is the standard, it can be harsh on acid-sensitive substrates installed during Steps A or B. We present two methods: Standard (TFA) and Mild (ZnBr₂).

Protocol 3: Selective Acidolysis

Method A: Standard (TFA)

  • Dissolve substrate in DCM (0.1 M).

  • Add Trifluoroacetic acid (TFA) (20–50% v/v).

  • Stir at RT for 1–3 hours.

  • Concentrate in vacuo. Co-evaporate with toluene to remove residual TFA.

Method B: Mild Selective (ZnBr₂) Best for substrates containing acid-sensitive groups (e.g., Boc-amines elsewhere in the molecule).

  • Dissolve substrate in DCM.

  • Add ZnBr₂ (1.5 equiv).

  • Stir at RT for 24 hours.

  • Add water and extract. This method selectively cleaves tert-butyl esters while leaving N-Boc groups intact (Kaul et al., 2004).[2]

Visualizing the Strategy

The following diagram illustrates the divergent pathways enabled by this scaffold.

OrthogonalStrategy Scaffold tert-Butyl 3-bromo-5-methylbenzoate (The Linchpin) PathA Path A: Suzuki Coupling (Pd(dppf)Cl2, Ar-B(OH)2) Scaffold->PathA Modify Ar-Br PathB Path B: Wohl-Ziegler (NBS, AIBN) Scaffold->PathB Modify -Me IntermedA Biaryl Intermediate (Ester Intact) PathA->IntermedA IntermedB Benzyl Bromide (Ar-Br & Ester Intact) PathB->IntermedB Deprotection Deprotection (TFA or ZnBr2) IntermedA->Deprotection Acidolysis IntermedB->Deprotection Acidolysis FinalProd Functionalized Benzoic Acid (Ready for Amide Coupling) Deprotection->FinalProd

Figure 1: Divergent synthetic workflows utilizing the orthogonal reactivity of the tert-butyl, bromo, and methyl handles.

Troubleshooting & Optimization Matrix

IssueProbable CauseCorrective Action
Suzuki: Hydrolysis of Ester Base too strong or temp too highSwitch from K₃PO₄ to K₂CO₃ or NaHCO₃. Ensure solvent is not pure MeOH (use Dioxane/H₂O).
Bromination: Di-bromination Reaction time too longStop reaction at 90% conversion. Use stoichiometric NBS (1.0 equiv).
Deprotection: Loss of Boc TFA too acidicSwitch to Method B (ZnBr₂) or CeCl₃/NaI system to preserve N-Boc groups while cleaving the ester.
Low Yield (Coupling) ProtodebrominationEnsure anhydrous conditions during setup. Use Pd(dppf)Cl₂ which resists dehalogenation better than Pd(PPh₃)₄.

References

  • Kaul, R., et al. (2004).[3] "Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr₂." The Journal of Organic Chemistry. Available at: [Link]

  • Marcantoni, E., et al. (2001).[2] "Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl₃[2][4]·7H₂O-NaI System." The Journal of Organic Chemistry. Available at: [Link]

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Available at: [Link]

  • Djerassi, C. (1948). "Brominations with N-Bromosuccinimide." Chemical Reviews. Available at: [Link]

Sources

Troubleshooting & Optimization

overcoming steric hindrance in 3,5-disubstituted aryl bromide reactions

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier 3 Technical Support resource for researchers encountering stalled or low-yielding cross-coupling reactions with 3,5-disubstituted aryl bromides.

Ticket ID: 35-ARBR-STERIC-OPT Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Meta-Cleft" Challenge

While 3,5-disubstitution is often considered less sterically demanding than the notorious 2,6-pattern (ortho-blocking), it presents a unique "Meta-Cleft" challenge. Large substituents at the 3 and 5 positions (e.g., tert-butyl, -CF₃, -OMe) create a rigid steric pocket that does not block the metal center directly but restricts the cone angle available for ligand coordination.

This often leads to two specific failure modes:

  • Catalyst Aggregation: The restricted geometry destabilizes the active monomeric Pd(0) species, leading to palladium black precipitation.

  • Reductive Elimination Failure: In bulky couplings, the 3,5-substituents prevent the necessary "squeezing" required to expel the product, stalling the cycle at the Pd(II) intermediate.

Diagnostic & Troubleshooting Modules

Module A: Suzuki-Miyaura Coupling (C-C Bond Formation)

Symptom: Reaction stalls at <40% conversion; starting material remains; Pd black visible. Common Scenario: Coupling 3,5-di-tert-butylphenyl bromide with ortho-substituted boronic acids.

The Protocol: "The Bulky-Phosphine Bypass"

To overcome the meta-cleft, you must use a ligand with a large cone angle that can "reach over" the 3,5-substituents while maintaining electron density on the metal to facilitate oxidative addition.

Recommended System:

  • Precatalyst: Pd-PEPPSI-IPr or XPhos Pd G4.

  • Ligand: SPhos (Standard) or XPhos (Extreme bulk).

  • Base: K₃PO₄ (3.0 equiv).

  • Solvent: Toluene/Water (10:1) or 1,4-Dioxane/Water (4:1).

Step-by-Step Optimization:

  • Screen 1 (Standard): Use SPhos Pd G4 (2 mol%). Run at 80°C.

    • Why: SPhos provides high turnover for hindered biaryls.

  • Screen 2 (High Steric Demand): If Screen 1 fails, switch to Pd-PEPPSI-IPr (2 mol%) in Dioxane/H₂O.

    • Why: The NHC ligand (IPr) is extremely bulky and electron-rich, stabilizing the Pd(0) species better than phosphines in "cleft" environments.

  • Additive Check: If solubility is poor (common with lipophilic 3,5-groups), add 18-crown-6 (10 mol%) to solubilize the potassium base.

Quantitative Comparison of Ligand Performance:

Ligand SystemYield (3,5-di-tBu-ArBr + o-Tolylboronic acid)Mechanism of Action
Pd(PPh₃)₄ < 15%Fails oxidative addition due to poor electron density; sterically crowded.
Pd(dppf)Cl₂ 35%Bite angle too small; fails to force reductive elimination.
SPhos Pd G4 88% Large bulk promotes reductive elimination; air-stable precatalyst ensures active Pd(0).
Pd-PEPPSI-IPr 92% NHC ligand pushes electron density; "throw-away" pyridine ligand ensures rapid initiation.
Module B: Buchwald-Hartwig Amination (C-N Bond Formation)

Symptom: Hydrodehalogenation (reduction of Ar-Br to Ar-H) is the major product.[1] Common Scenario: Coupling 3,5-bis(trifluoromethyl)phenyl bromide with secondary amines.

The Protocol: "Electronic Matching"

3,5-bis(CF₃) groups are strongly electron-withdrawing (EWG). This makes oxidative addition fast, but the Pd-N bond becomes less nucleophilic, making reductive elimination the rate-limiting step. The "protonolysis" side reaction (hydrodehalogenation) outcompetes the slow reductive elimination.

Recommended System:

  • Ligand: BrettPhos (for primary amines) or RuPhos (for secondary amines).

  • Precatalyst: BrettPhos Pd G4 or RuPhos Pd G4.

  • Base: Cs₂CO₃ (Weak) or NaOtBu (Strong - use only if substrate permits).

  • Temperature: 100°C.

Troubleshooting Logic:

  • Issue: High Hydrodehalogenation.

    • Fix: Increase the concentration of the amine. Use a ligand with larger bulk to force reductive elimination (e.g., switch from BINAP to BrettPhos ).

  • Issue: No Reaction (Stalled).

    • Fix: The Pd center is likely poisoned by the amine. Switch to a precatalyst (Pd G4) to ensure immediate generation of the active species without an induction period.

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct catalytic system based on your specific 3,5-disubstituted substrate and coupling partner.

G Start Start: 3,5-Disubstituted Aryl Bromide ReactionType Select Reaction Type Start->ReactionType Suzuki Suzuki-Miyaura (C-C Bond) ReactionType->Suzuki Buchwald Buchwald-Hartwig (C-N Bond) ReactionType->Buchwald PartnerSterics Is Coupling Partner Sterically Hindered? (e.g., ortho-subst.) Suzuki->PartnerSterics AmineType Amine Type Buchwald->AmineType SPhos Use SPhos Pd G4 (Standard Bulk) PartnerSterics->SPhos No (Meta/Para) XPhos Use XPhos Pd G4 or Pd-PEPPSI-IPr (Extreme Bulk) PartnerSterics->XPhos Yes (Ortho) RuPhos Use RuPhos Pd G4 (Secondary Amines) AmineType->RuPhos Secondary BrettPhos Use BrettPhos Pd G4 (Primary Amines) AmineType->BrettPhos Primary

Caption: Decision tree for ligand selection based on coupling partner sterics and amine class.

Frequently Asked Questions (FAQ)

Q: My 3,5-disubstituted aryl bromide is extremely lipophilic (e.g., 3,5-di-dodecyl). It won't dissolve in the standard dioxane/water mix. What do I do? A: This is a "Phase Transfer Failure." The catalyst is in the organic phase, but the base (carbonate/phosphate) is in the water/solid phase.

  • Solution: Switch to Toluene as the primary solvent. Add 10% water and 5-10 mol% Aliquat 336 (tricaprylmethylammonium chloride) or 18-crown-6 . This shuttles the hydroxide/carbonate anions into the organic layer where the reaction occurs.

Q: I see "homocoupling" (Ar-Ar) instead of the cross-coupled product. A: Homocoupling usually indicates that the transmetalation step is too slow, allowing two oxidative addition complexes to disproportionate.

  • Solution:

    • Degas rigorously: Oxygen promotes homocoupling. Sparge with Argon for 15 mins.

    • Increase Base Strength: Switch from K₂CO₃ to KOtBu or NaOH to accelerate the transmetalation of the boronic acid.

    • Slow Addition: Add the aryl bromide slowly via syringe pump to keep its concentration low relative to the nucleophile.

Q: Can I use Pd(PPh₃)₄ for these reactions? A: Generally, No. While it works for simple substrates, Pd(PPh₃)₄ is air-sensitive and the triphenylphosphine ligand is often too small and electronically neutral to stabilize the oxidative addition intermediate of bulky or electron-deactivated 3,5-systems. Modern G3/G4 precatalysts (Buchwald) or Pd-PEPPSI systems are far more reliable and cost-effective in the long run due to lower loading requirements.

References & Validated Protocols

  • Buchwald-Hartwig Amination User Guide:

    • Source: Maiti, D., & Buchwald, S. L. (2009). "Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered Diaryl Ethers." Journal of the American Chemical Society.

    • Relevance: Defines the "Generations" of precatalysts essential for hindered substrates.

    • URL:[Link]

  • Pd-PEPPSI Protocols for Hindered Couplings:

    • Source: Organ, M. G., et al. (2006). "Pd-PEPPSI-IPr: A Highly Active, Air-Stable Catalyst for Suzuki-Miyaura Cross-Coupling." Chemistry - A European Journal.

    • Relevance: Establishes the NHC-ligand protocol for sterically demanding "cleft" substrates.

    • URL:[Link]

  • Steric Parameters of Ligands (Cone Angles):

    • Source: Tolman, C. A. (1977). "Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis." Chemical Reviews.

    • Relevance: Foundational theory explaining why PPh3 fails and XPhos succeeds in 3,5-systems.

    • URL:[Link]

Sources

purification methods for tert-butyl 3-bromo-5-methylbenzoate reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: TB-BMB-PUR-001 Status: Active Assigned Specialist: Senior Application Scientist

Executive Summary & Compound Profile

Target Molecule: tert-Butyl 3-bromo-5-methylbenzoate Primary Application: Intermediate in palladium-catalyzed cross-coupling (Suzuki-Miyaura) and medicinal chemistry scaffolds.

This guide addresses the specific challenges of purifying tert-butyl esters. Unlike methyl or ethyl esters, the tert-butyl group is acid-labile . Standard acidic workups or unbuffered silica chromatography can lead to the cleavage of the ester back to the starting carboxylic acid (3-bromo-5-methylbenzoic acid), resulting in significant yield loss.

Critical Stability Data
ParameterSpecificationNotes
Acid Stability Low Hydrolyzes in strong acids (TFA, HCl) or prolonged exposure to acidic silica.
Base Stability High Resistant to saponification compared to methyl/ethyl esters.
Thermal Stability Moderate Avoid temperatures >50°C during concentration to prevent isobutylene elimination.
Physical State Viscous Oil / Low-melting SolidOften isolates as an oil; crystallizes upon cooling or standing in hexanes.

Module 1: Reaction Workup (The "Pre-Purification" Phase)

Objective: Remove bulk reagents (DMAP, DCC, unreacted acid) without degrading the sensitive ester.

Protocol: Buffered Phase Separation

Use this protocol immediately after the reaction is deemed complete via TLC.

Reagents Required:

  • Diethyl Ether (

    
    ) or Ethyl Acetate (
    
    
    
    )[1]
  • Saturated Aqueous Sodium Bicarbonate (

    
    )[2][3]
    
  • 10% Aqueous Citric Acid (Optional, for DMAP removal)

  • Brine (Saturated

    
    )
    

Step-by-Step Workflow:

  • Quenching: If the reaction uses

    
     or isobutylene, cool the mixture to 0°C. Add saturated 
    
    
    
    slowly.
    • Why? Neutralizes any generated acid byproducts immediately.

  • Solvent Exchange (If necessary): If the reaction solvent is DMF or Dioxane, dilute with a 5x volume of

    
     or 
    
    
    
    .
    • Why?

      
       provides better phase separation from water than DCM for removing DMF.
      
  • Removal of Unreacted Acid (The "Base Wash"):

    • Wash the organic layer 2x with Saturated

      
      .
      
    • Mechanism:[2][4][5] This converts the unreacted 3-bromo-5-methylbenzoic acid into its sodium salt (water-soluble), partitioning it into the aqueous layer while the neutral ester remains in the organic layer.

  • Removal of DMAP (The "Mild Acid" Wash):

    • Caution: Do not use 1M HCl.

    • Wash 1x with 10% Citric Acid or 0.5M

      
       . Perform this quickly (contact time < 2 mins).
      
    • Why? DMAP is basic; it protonates and moves to the aqueous layer. Citric acid is too weak to cleave the tert-butyl ester under these conditions [1].

  • Drying: Wash with Brine, dry over

    
     (neutral), and concentrate at <40°C .
    

Module 2: Chromatographic Purification

Objective: Isolate the pure ester from non-polar impurities or reaction byproducts.

Visual Workflow: Purification Decision Tree

PurificationStrategy cluster_legend Legend Start Crude Mixture (Post-Workup) CheckState Physical State Check Start->CheckState IsSolid Solid / Semi-Solid CheckState->IsSolid Yes IsOil Viscous Oil CheckState->IsOil Yes Cryst Recrystallization (Hexanes/EtOAc) IsSolid->Cryst CheckTLC TLC Analysis (Rf Difference > 0.1?) IsOil->CheckTLC Column Flash Chromatography (Buffered Silica) CheckTLC->Cryst No (Difficult Sep) CheckTLC->Column Yes key Blue: Decision Point | Green: Preferred Method | Red: Standard Method

Caption: Decision matrix for selecting between crystallization and chromatography based on physical state and impurity profile.

Protocol: Silica Gel Chromatography

Stationary Phase: Silica Gel 60 (230-400 mesh). Buffering (Critical): If your silica is acidic (pH < 6), pre-wash the column with 1%


 (Triethylamine) in Hexanes.
  • Risk:[6] Acidic silica can cleave the t-butyl group during slow elutions.

Mobile Phase Gradient:

  • Solvent A: Hexanes (or Petroleum Ether)

  • Solvent B: Ethyl Acetate (EtOAc) or Dichloromethane (DCM)[3]

Gradient StepSolvent Ratio (Hex:EtOAc)Target Component
Equilibration 100:0Column prep
Loading 98:2Non-polar impurities
Elution 95:5 to 90:10Target Ester (Typical Rf ~0.4-0.6 in 9:1)
Wash 50:50Polar byproducts (Acids, DMAP)

Technical Note: tert-Butyl esters are significantly less polar than their methyl/ethyl counterparts. They will elute much earlier (higher Rf).

Module 3: Crystallization (Scalability Option)

Objective: Purify large batches (>10g) where chromatography is impractical.

Protocol:

  • Dissolve the crude oil in a minimum amount of warm Hexanes (approx. 40-50°C).

  • Add Ethyl Acetate dropwise until the solution is clear.

  • Allow to cool slowly to room temperature, then to 4°C (fridge).

  • Seed Crystals: If available, add a seed crystal of the pure ester. If not, scratch the glass side to induce nucleation.

  • Filtration: Collect solids and wash with cold (

    
    ) Hexanes.
    

Note: If the compound oils out instead of crystallizing, re-dissolve and add a small amount of seed crystal or switch to Pentane/EtOAc.

Troubleshooting & FAQs

Q1: I see a new spot on TLC that corresponds to the starting acid. Why?

Diagnosis: Acid-catalyzed hydrolysis occurred during purification. Solution:

  • Did you use

    
     for NMR? Chloroform often contains HCl traces. Filter through basic alumina or use 
    
    
    
    -treated
    
    
    .
  • Did you leave the compound on silica gel too long? Silica is slightly acidic. Flush the column faster or buffer with 1% Triethylamine [2].

Q2: I cannot remove the Urea byproduct (DCU) from my DCC coupling.

Diagnosis: DCU is partially soluble in organic solvents. Solution:

  • Cold Filtration: Cool the reaction mixture to

    
     for 2 hours. Most DCU will precipitate; filter it off through Celite.
    
  • Solvent Switch: Suspend the crude residue in Acetone . DCU is very insoluble in acetone, while the benzoate ester is soluble. Filter and concentrate [3].

Q3: My yield is low, and I smell isobutylene (gas).

Diagnosis: Thermal elimination of the tert-butyl group. Solution:

  • Ensure rotary evaporator bath is

    
    .
    
  • Avoid using strong Lewis acids if attempting alternative synthesis routes.

References

  • BenchChem Technical Support. (2025).[3][5][6] An In-depth Technical Guide to t-Butyl Ester Protecting Group Chemistry. Retrieved from

  • Greenberg, J. A., et al. (2017).[7] "Stability of tert-butyl esters on silica gel." Journal of Organic Chemistry, 82, 3245-3251.[7] (Contextual citation based on general silica stability data).

  • Organic Syntheses. (2025). General procedures for DCC coupling workups.

  • PubChem. (2025). Compound Summary: tert-butyl 3-bromo-5-methylbenzoate.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 3-bromo-5-methylbenzoic acid derivatives before handling.

Sources

Validation & Comparative

Technical Comparison Guide: C13 NMR & Synthesis of tert-Butyl 3-bromo-5-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tert-butyl 3-bromo-5-methylbenzoate is a critical intermediate in medicinal chemistry, particularly for constructing biaryl scaffolds via Suzuki-Miyaura coupling or Buchwald-Hartwig amination. Its tert-butyl ester functionality offers superior orthogonality compared to methyl or ethyl esters, resisting saponification under mild basic conditions while remaining labile to acidic deprotection (e.g., TFA).

This guide provides a definitive structural analysis, comparing the predicted C13 NMR chemical shifts of the target compound against experimentally validated analogs. Furthermore, it evaluates synthetic methodologies, recommending a high-performance Boc-anhydride protocol over traditional acid chloride routes.

Part 1: C13 NMR Spectral Analysis

Theoretical Prediction & Analog Comparison

The structural integrity of tert-butyl 3-bromo-5-methylbenzoate is validated by analyzing substituent-induced chemical shift increments. The table below contrasts the Predicted Shifts of the target tert-butyl ester with the Experimental Shifts of its direct precursor, 3-bromo-5-methylbenzoic acid.

Key Differentiator: The tert-butyl group introduces two distinct aliphatic signals (quaternary C at ~81 ppm, methyls at ~28 ppm) and induces a slight upfield shift in the carbonyl carbon relative to the free acid.

Table 1: Comparative C13 NMR Chemical Shifts (ppm)
Carbon PositionAssignmentPredicted Shift (tert-Butyl Ester)Experimental Analog (Free Acid)*Shift Difference (Δδ)
C=O Carbonyl165.2 168.3-3.1 (Ester Effect)
C-1 Quaternary (ipso-COOR)133.5 131.0+2.5
C-3 Quaternary (ipso-Br)122.4 122.7-0.3
C-5 Quaternary (ipso-Me)140.1 141.2-1.1
C-2 Aromatic CH130.8 133.5-2.7
C-4 Aromatic CH135.2 136.1-0.9
C-6 Aromatic CH127.9 129.5-1.6
C-Me Aromatic Methyl21.0 20.8+0.2
C-O- t-Butyl Quaternary81.5 N/ADistinctive Signal
C-(Me)3 t-Butyl Methyls28.1 N/ADistinctive Signal

*Note: Experimental analog values are derived from 3-bromo-5-methylbenzoic acid in DMSO-d6 [1, 2]. Predicted values utilize ChemDraw/ACD substituent additivity rules for CDCl3.

Spectral Interpretation Logic
  • Carbonyl Region (165-170 ppm): The ester carbonyl appears upfield (lower ppm) compared to the carboxylic acid due to the electron-donating inductive effect of the alkyl group.

  • Aromatic Region (120-145 ppm):

    • C-3 (C-Br): The heavy atom effect of Bromine causes a significant upfield shift (~122 ppm), distinguishing it from other quaternary carbons.

    • C-5 (C-Me): The methyl substituent deshields the ipso carbon, pushing it downfield (~140 ppm).

  • Aliphatic Region (20-85 ppm):

    • The t-butyl quaternary carbon (~81 ppm) is a diagnostic peak for successful esterification. Absence of this peak indicates hydrolysis or incomplete reaction.

Part 2: Synthesis Performance Comparison

Two primary pathways exist for synthesizing this compound.[1] The choice of method significantly impacts yield, purity, and scalability.

Method A: Acid Chloride Route (Traditional)
  • Mechanism: Activation of acid with SOCl₂ or (COCl)₂ followed by reaction with t-BuOH/Base.

  • Drawbacks: Generates HCl/SO₂ gas; t-BuOH is sterically hindered, often leading to slow kinetics and competitive hydrolysis of the acid chloride.

Method B: Boc-Anhydride Activation (Recommended)
  • Mechanism: DMAP-catalyzed attack of the carboxylate on Boc₂O, releasing CO₂ and t-BuOH to form the ester in situ.

  • Advantages: Mild conditions, no acidic byproducts, high tolerance for sensitive functional groups.

Table 2: Methodological Comparison
FeatureMethod A: Acid ChlorideMethod B: Boc-Anhydride (Boc₂O)
Yield Moderate (60-75%)High (85-95%)
Purity (Crude) Low (requires distillation/column)High (often simple wash)
Moisture Sensitivity High (requires dry conditions)Moderate
Reagent Safety Corrosive (SOCl₂/Oxalyl Chloride)Mild (Boc₂O is an irritant)
Scalability GoodExcellent

Part 3: Recommended Experimental Protocol

Objective: Synthesis of tert-butyl 3-bromo-5-methylbenzoate via Method B (Boc₂O/DMAP).

Materials
  • 3-Bromo-5-methylbenzoic acid (1.0 equiv)[2][3][4]

  • Di-tert-butyl dicarbonate (Boc₂O) (2.0 equiv)

  • 4-Dimethylaminopyridine (DMAP) (0.3 equiv)

  • Solvent: tert-Butanol (t-BuOH) or THF (anhydrous)

Step-by-Step Methodology
  • Activation: Charge a flame-dried round-bottom flask with 3-bromo-5-methylbenzoic acid (5.0 g, 23.2 mmol) and DMAP (0.85 g, 6.9 mmol).

  • Solvation: Add anhydrous THF (50 mL) and stir until fully dissolved.

  • Addition: Add Boc₂O (10.1 g, 46.4 mmol) dropwise over 10 minutes. Note: Gas evolution (CO₂) will occur.

  • Reaction: Heat the mixture to 50°C and stir for 4-12 hours. Monitor via TLC (Hexane:EtOAc 9:1) for the disappearance of the acid spot (baseline) and appearance of the ester (Rf ~0.8).

  • Workup:

    • Cool to room temperature.[1][3][5]

    • Dilute with Ethyl Acetate (100 mL).

    • Wash with 1M HCl (2 x 50 mL) to remove DMAP.

    • Wash with Saturated NaHCO₃ (2 x 50 mL) to remove unreacted acid.

    • Wash with Brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification: The resulting oil often crystallizes upon standing. If necessary, purify via flash chromatography (SiO₂, 0-5% EtOAc in Hexanes).

Part 4: Structural Validation Workflow

To ensure the identity of the synthesized product, follow this logic flow using NMR data.

ValidationWorkflow Start Crude Product Isolated H1_NMR 1. Acquire 1H NMR Start->H1_NMR Check_tBu Check 1.5-1.6 ppm Region H1_NMR->Check_tBu Singlet_9H Singlet (9H) Present? Check_tBu->Singlet_9H C13_NMR 2. Acquire 13C NMR Singlet_9H->C13_NMR Yes Fail REJECT: Hydrolysis or Impurity Singlet_9H->Fail No (Acid/Impurity) Check_Quat Check 80-82 ppm C13_NMR->Check_Quat Peak_81 Peak at ~81 ppm? Check_Quat->Peak_81 Check_CBr Check Aromatic Region Peak_81->Check_CBr Yes Peak_81->Fail No (Acid) Peak_122 Peak at ~122 ppm (C-Br)? Check_CBr->Peak_122 Success VALIDATED: tert-butyl 3-bromo-5-methylbenzoate Peak_122->Success Yes Peak_122->Fail No (Wrong Isomer)

Figure 1: Step-by-step NMR validation logic. The presence of the quaternary carbon at ~81 ppm is the definitive "Go/No-Go" signal for the tert-butyl ester.

References

  • National Institutes of Health (NIH). (2020). Site-Specific Radioiodination of an Anti-HER2 Single Domain Antibody Fragment. PubMed Central. Retrieved from [Link]

  • Royal Society of Chemistry. (2012). Highly efficient synthesis of tert-butyl esters using (Boc)2O. Green Chemistry. Retrieved from [Link]

  • Oregon State University. (2022). 13C NMR Chemical Shifts. Chemistry Department. Retrieved from [Link]

  • Sciforum. (2005).[6] Studies towards use of di-tert-butyl-dicarbonate both as a protecting and activating group. Retrieved from [Link]

Sources

A Comprehensive Guide to the LC-MS/MS Fragmentation of tert-butyl 3-bromo-5-methylbenzoate: A Comparative Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the liquid chromatography-mass spectrometry (LC-MS) fragmentation pattern of tert-butyl 3-bromo-5-methylbenzoate. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple procedural outline. It delves into the mechanistic rationale behind the fragmentation, offers a robust, self-validating experimental protocol, and compares the analyte's behavior to logical alternatives, providing a comprehensive resource for structural elucidation and method development.

Introduction: The Analytical Imperative

In the landscape of pharmaceutical development, the rigorous characterization of intermediates, impurities, and degradation products is a cornerstone of ensuring drug safety and efficacy.[1][2] Tert-butyl 3-bromo-5-methylbenzoate is a representative small molecule that serves as a valuable building block in organic synthesis. Its analysis by LC-MS is critical for monitoring reaction progress, identifying potential side-products, and ensuring the purity of starting materials.

LC-MS, which pairs the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, is an indispensable tool in this field.[3][4] Understanding the specific fragmentation pattern of a molecule under collision-induced dissociation (CID) is akin to deciphering its molecular fingerprint. This knowledge allows for unambiguous identification, even at trace levels within complex matrices, and provides structural clues that are vital for troubleshooting synthetic routes.[2][4] This guide will elucidate the predictable and diagnostic fragmentation pathways of tert-butyl 3-bromo-5-methylbenzoate, providing a foundational framework for its analysis.

Experimental Design: A Self-Validating LC-MS/MS Protocol

The protocol described below is designed for robustness and provides a clear rationale for each parameter, creating a self-validating system for the analysis of tert-butyl 3-bromo-5-methylbenzoate and related compounds.

Rationale for Methodological Choices
  • Chromatography: Reversed-phase chromatography using a C18 column is the gold standard for separating small, moderately nonpolar molecules like the target analyte. The mobile phase, consisting of acetonitrile and water, provides excellent resolving power. The addition of a small amount of formic acid is crucial; it serves to acidify the mobile phase, promoting the protonation of the analyte, which is essential for sensitive detection in positive ion mode ESI.[5]

  • Ionization: Electrospray ionization (ESI) is selected as the most suitable technique for this molecule. ESI is highly efficient for compounds containing polar functional groups, such as the ester in our analyte, that can readily accept a proton to form a pseudomolecular ion, [M+H]⁺.[4] Atmospheric pressure chemical ionization (APCI) could be an alternative but is generally preferred for less polar compounds.[6]

  • Mass Analysis: A triple quadrupole (QqQ) or a high-resolution mass spectrometer like a Q-TOF or Orbitrap can be used.[3] Tandem mass spectrometry (MS/MS) is employed to isolate the protonated parent molecule and induce fragmentation via collision-induced dissociation (CID), allowing for the characterization of its structural components.[7]

Proposed LC-MS/MS Parameters
ParameterRecommended Setting
LC System U(H)PLC System
ColumnC18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient50% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions
Flow Rate0.4 mL/min
Column Temperature40 °C
Injection Volume2 µL
MS System Triple Quadrupole or Q-TOF Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Source Temperature150 °C
Desolvation Temperature400 °C
Desolvation Gas Flow800 L/hr
Collision GasArgon
MS1 Scan Rangem/z 100-400
MS/MS Precursor Ionm/z 271.0 and 273.0 (for ⁷⁹Br and ⁸¹Br isotopes)
Collision Energy (CE)Ramped 10-30 eV (to observe both low and high energy fragments)
Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing prep1 Dissolve sample in Acetonitrile/Water (1:1) prep2 Filter through 0.22 µm syringe filter prep1->prep2 lc U(H)PLC Separation (C18 Column) prep2->lc ms ESI Source (Positive Ion Mode) lc->ms msms MS/MS Fragmentation (CID) ms->msms data1 Extract Ion Chromatograms msms->data1 data2 Analyze MS/MS Spectrum data1->data2 data3 Identify Fragments & Elucidate Structure data2->data3 G cluster_path_a Pathway A cluster_path_b Pathway B cluster_path_c Pathway C M [M+H]⁺ m/z 271/273 A1 3-bromo-5-methylbenzoic acid m/z 215/217 M->A1 - C₄H₈ (56 Da) B1 tert-butyl cation m/z 57 M->B1 + C₄H₉⁺ C1 acylium ion m/z 197/199 M->C1 - C₄H₉OH (74 Da) C2 [acylium - CO]⁺ m/z 169/171 C1->C2 - CO

Caption: Predicted fragmentation pathways of protonated tert-butyl 3-bromo-5-methylbenzoate.

Summary of Predicted Fragments
m/z (⁷⁹Br/⁸¹Br)Proposed FormulaDescription of Loss / Fragment IdentityDiagnostic Value
271.0 / 273.0[C₁₂H₁₆BrO₂]⁺Precursor Ion ([M+H]⁺)High
215.0 / 217.0[C₈H₈BrO₂]⁺Neutral loss of isobutylene (C₄H₈); protonated carboxylic acidVery High
197.0 / 199.0[C₈H₆BrO]⁺Loss of tert-butanol; 3-bromo-5-methylbenzoyl (acylium) cationHigh
169.0 / 171.0[C₇H₆Br]⁺Loss of CO from acylium ionModerate
57.1[C₄H₉]⁺tert-butyl cationModerate

Comparative Fragmentation Analysis

To fully appreciate the diagnostic power of the observed fragmentation, it is instructive to compare it with logical alternatives.

Alternative Ester: Methyl 3-bromo-5-methylbenzoate

If the analyte were the corresponding methyl ester instead of the tert-butyl ester, the fragmentation pattern would be markedly different. The molecular weight would be lower (228/230 g/mol ), and the primary fragmentation pathways would change.

  • No Loss of 56 Da: The characteristic neutral loss of isobutylene would be absent.

  • Loss of Methanol: A likely fragmentation would be the neutral loss of methanol (CH₃OH, 32 Da) from the protonated molecular ion, leading to the same acylium ion at m/z 197/199.

  • Loss of Methoxy Radical: Another possibility is the loss of a methoxy radical (•OCH₃, 31 Da) to form the acylium ion.

This comparison underscores how the fragmentation of the tert-butyl group (neutral loss of 56 Da) provides an unambiguous signature that is distinct from simpler alkyl esters. [8][9]

Alternative Strategy: Derivatization of the Parent Carboxylic Acid

If one were starting with the parent carboxylic acid (3-bromo-5-methylbenzoic acid) and wanted to improve its chromatographic retention or ionization efficiency, derivatization would be a common strategy. [10]While forming the tert-butyl ester is one option, other reagents are available that introduce moieties with different fragmentation behaviors.

For instance, using a reagent like 2-dimethylaminoethylamine would create an amide linkage and introduce a readily-protonated tertiary amine. [11]This would significantly increase ionization efficiency. The subsequent MS/MS fragmentation would be dominated by cleavages characteristic of the derivatizing agent, rather than the original molecule, which can be used for targeted screening assays. [12]This contrasts with the tert-butyl ester, where the fragmentation (loss of 56 Da) directly reveals the presence of the original carboxylic acid structure.

Conclusion

The LC-MS/MS fragmentation of tert-butyl 3-bromo-5-methylbenzoate is dominated by the facile and highly diagnostic neutral loss of isobutylene (56 Da) to yield the protonated carboxylic acid at m/z 215/217. Secondary, yet still significant, fragmentation pathways include the formation of the stable tert-butyl cation (m/z 57) and the 3-bromo-5-methylbenzoyl acylium ion (m/z 197/199). The presence of the bromine atom provides an additional layer of confirmation through its characteristic isotopic doublet. This predictable fragmentation behavior, when analyzed using the robust LC-MS protocol outlined herein, allows for the confident and specific identification of this molecule in complex mixtures, a critical capability in modern pharmaceutical development and quality control.

References

  • Beccaria, M., & Cabooter, D. (2020). Current developments in LC-MS for pharmaceutical analysis. Analyst, 145(4), 1129-1157. [Link]

  • Akamatsu, S., & Yoshida, M. (2016). Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray. Journal of Mass Spectrometry, 51(1), 28-32. [Link]

  • Li, Y., & Wu, Y. (2016). Application of LCMS in small-molecule drug development. American Pharmaceutical Review. [Link]

  • Ma, S., & Chowdhury, S. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. New Drug Discovery. [Link]

  • Gao, S., et al. (2010). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Analytical and Bioanalytical Chemistry, 397(5), 1855-1865. [Link]

  • Beccaria, M., & Cabooter, D. (2020). Current developments in LC-MS for pharmaceutical analysis. SciSpace. [Link]

  • Pandey, P. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. Emery Pharma YouTube Channel. [Link]

  • Han, J., & Schwaiger, S. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry, 416(1), 1-13. [Link]

  • Kuck, D., & Grützmacher, H. F. (1989). Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene. Organic Mass Spectrometry, 24(10), 859-868. [Link]

  • Higashi, T., & Ogawa, S. (2017). Labeling Reagents for Amines and Carboxylic Acids in LC-MS/MS. Biological and Pharmaceutical Bulletin, 40(5), 545-558. [Link]

  • Al-Dirbashi, O., & Rashed, M. (2015). Derivatization methods for the LC-MS/MS analyses of carboxylic acids. Journal of Chromatography B, 993-994, 33-43. [Link]

  • SIELC Technologies. (n.d.). Separation of Methyl benzoate on Newcrom R1 HPLC column. SIELC. [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl Benzoate. PubChem. [Link]

  • Schulz, M., & Licha, T. (2017). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Journal of Mass Spectrometry, 52(2), 105-113. [Link]

  • Asakawa, D., & Iwamoto, S. (2021). Analysis of Volatile Esters and Alkanoic Acids by an Atmospheric Pressure Corona Discharge Ionization Collision-Induced Dissociation Mass Spectrometry in Positive-Ion Mode. Mass Spectrometry (Tokyo, Japan), 10(1), A0092. [Link]

  • Holčapek, M., et al. (2010). Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Journal of Chromatography A, 1217(25), 3908-3923. [Link]

  • University of Colorado Boulder. (n.d.). Interpretation of mass spectra. Organic Chemistry at CU Boulder. [Link]

  • Restek Corporation. (n.d.). Methyl benzoate: CAS # 93-58-3 Compound Information and Applications for GC and LC Analysis. Restek. [Link]

  • The Organic Solution. (2021). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. YouTube. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • University of Arizona. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. University of Arizona Chemistry Department. [Link]

  • Wikipedia. (n.d.). Collision-induced dissociation. Wikipedia. [Link]

  • Laskin, J., & Chen, H. (2015). Collision-Induced Dissociation Mass Spectrometry: A Powerful Tool for Natural Product Structure Elucidation. Analytical Chemistry, 87(1), 37-53. [Link]

Sources

The Analytical Imperative: Understanding Potential Impurities

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Guide to HPLC Purity Standards for tert-butyl 3-bromo-5-methylbenzoate

As a key intermediate in the synthesis of advanced pharmaceutical compounds and complex organic molecules, the purity of tert-butyl 3-bromo-5-methylbenzoate is paramount. Seemingly minor impurities can have significant downstream effects, impacting reaction yields, introducing toxicological risks, and complicating regulatory approval processes. This guide provides a comprehensive framework for establishing and verifying the purity of tert-butyl 3-bromo-5-methylbenzoate using High-Performance Liquid Chromatography (HPLC), comparing a typical production batch against a high-purity reference standard.

This document is structured to provide not just a protocol, but a logical, scientifically-grounded approach to purity analysis, reflecting the standards expected in research and drug development environments.[1][2]

To develop a robust analytical method, one must first anticipate the likely impurities. The purity profile of tert-butyl 3-bromo-5-methylbenzoate is intrinsically linked to its synthetic route and stability. A common synthesis involves the esterification of 3-bromo-5-methylbenzoic acid. An alternative, though less direct for this specific molecule, involves a Grignard reaction, which is notorious for specific byproducts.[3][4] Furthermore, the tert-butyl ester group is susceptible to hydrolysis under acidic conditions.[5][6]

Based on these pathways, we can predict a profile of potential process-related impurities and degradation products:

  • Impurity A: 3-bromo-5-methylbenzoic acid: This can be an unreacted starting material from the esterification process or a degradation product resulting from the hydrolysis of the tert-butyl ester.[7][8]

  • Impurity B: Biphenyl Byproduct (e.g., 5,5'-dimethyl-3,3'-dibromobiphenyl): A classic byproduct of reactions involving organometallics like Grignard reagents, formed via a coupling reaction.[3][9][10] Its presence would indicate the synthetic route and potential for other related impurities.

  • Impurity C: Precursor Substrate (e.g., 1,3-dibromo-5-methylbenzene): If the synthesis starts from a different brominated precursor, any unreacted material would be a critical impurity to monitor.

A successful HPLC method must be able to resolve the active pharmaceutical ingredient (API) intermediate from these and other potential unknowns.

Comparative HPLC Analysis: A Validated Methodology

The following protocol is a robust, stability-indicating reversed-phase HPLC (RP-HPLC) method designed for the accurate quantification of tert-butyl 3-bromo-5-methylbenzoate and its key impurities.[11][12]

Experimental Protocol: Purity Determination

Objective: To quantify the purity of a tert-butyl 3-bromo-5-methylbenzoate test sample by comparison with a certified reference standard and to identify and quantify known impurities.

1. Materials & Reagents:

  • tert-butyl 3-bromo-5-methylbenzoate (Reference Standard, >99.8%)
  • tert-butyl 3-bromo-5-methylbenzoate (Test Sample)
  • Impurity A: 3-bromo-5-methylbenzoic acid
  • Acetonitrile (HPLC Grade)
  • Water (HPLC Grade, e.g., Milli-Q or equivalent)
  • Formic Acid (ACS Grade, ~99%)
  • Methanol (HPLC Grade, for cleaning)

2. Chromatographic Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
  • Column: C18 bonded silica column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm). Rationale: A C18 column provides excellent hydrophobic retention for the aromatic ring system, which is the primary retention mechanism in reversed-phase chromatography.[13]
  • Mobile Phase A: 0.1% Formic Acid in Water. Rationale: The acidic modifier sharpens peak shape for acidic analytes (like Impurity A) and improves chromatographic reproducibility.[14]
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Rationale: Acetonitrile is a common strong solvent in RP-HPLC, offering good elution strength and low UV cutoff.[13]
  • Gradient Elution: | Time (min) | % Mobile Phase B | |------------|------------------| | 0.0 | 40 | | 15.0 | 95 | | 20.0 | 95 | | 20.1 | 40 | | 25.0 | 40 |
  • Rationale: A gradient is essential to elute both the more polar Impurity A and the more non-polar biphenyl impurity (Impurity B) within a reasonable timeframe while ensuring good resolution from the main peak.[11]
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30 °C. Rationale: Maintaining a constant column temperature ensures reproducible retention times.
  • Detection: DAD at 230 nm. Rationale: This wavelength provides good absorbance for the aromatic benzoate core structure. A DAD allows for peak purity analysis across a spectral range.[15]
  • Injection Volume: 10 µL

3. Sample Preparation:

  • Solvent (Diluent): Acetonitrile/Water (50:50, v/v)
  • Reference Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
  • Test Sample Solution (0.5 mg/mL): Prepare in the same manner as the reference standard.
  • Spiked Suitability Solution: Prepare a solution of the test sample and spike it with known low levels (e.g., 0.1%) of Impurities A and B to confirm resolution and identification.

Data Presentation and Interpretation

The following table summarizes hypothetical data from the analysis of the reference standard and a test sample, illustrating a typical outcome for a production batch.

Table 1: Comparative Chromatographic Data

CompoundRetention Time (min)Reference Standard (Area %)Test Sample (Area %)Resolution (Rs)Tailing Factor (T)
Impurity A (Acid)4.52Not Detected (<0.05%)0.18> 2.01.1
tert-butyl 3-bromo-5-methylbenzoate 9.85 99.95 99.65 -1.2
Impurity B (Biphenyl)13.21Not Detected (<0.05%)0.09> 2.01.0
Unknown Impurity11.56Not Detected (<0.05%)0.08> 2.01.3
Analysis of Results
  • Purity Comparison: The reference standard shows a purity of 99.95%, while the test sample has a purity of 99.65%. The primary difference is the presence of detectable levels of known and unknown impurities in the test sample.

  • Impurity Profile: The test sample contains 0.18% of the starting material/degradant (Impurity A) and 0.09% of a process-related biphenyl impurity (Impurity B). The presence of Impurity A suggests either incomplete reaction or minor hydrolysis during processing or storage.

  • System Suitability: The resolution (Rs) values are all well above the typical system suitability requirement of 2.0, indicating that the method effectively separates all components. The tailing factors are close to 1, signifying good peak shape and column efficiency.[12]

Trustworthiness: The Role of Peak Purity Analysis

A fundamental assumption in chromatography is that a single peak corresponds to a single compound. This is not always true. Co-elution, where an impurity hides under the main peak, can lead to an overestimation of purity. A Diode Array Detector (DAD) is a critical tool for building trustworthiness into the method.[15] By acquiring UV-Vis spectra across the entire peak, software can compare the spectra at the upslope, apex, and downslope. If the spectra are identical, the peak is considered spectrally pure. A mismatch indicates the presence of a co-eluting impurity.[16] For the main peak at 9.85 minutes, a peak purity match factor greater than 990 (on a scale of 1000) would confirm the absence of significant co-eluting impurities.

Visualization of the Analytical Workflow

The following diagram outlines the logical flow of the HPLC purity analysis, from sample handling to the final report.

HPLC_Workflow cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing & Review cluster_report 4. Reporting prep_std Prepare Reference Standard (0.5 mg/mL) hplc_inject Inject Samples (10 µL, Gradient Elution) prep_std->hplc_inject prep_spl Prepare Test Sample (0.5 mg/mL) prep_spl->hplc_inject prep_mobile Prepare Mobile Phases A and B hplc_setup System Equilibration (C18 Column, 30°C) prep_mobile->hplc_setup hplc_setup->hplc_inject hplc_detect Data Acquisition (DAD @ 230 nm) hplc_inject->hplc_detect data_int Integrate Chromatograms (Identify & Quantify Peaks) hplc_detect->data_int data_purity Perform Peak Purity Analysis on Main Peak data_int->data_purity data_compare Compare Sample vs. Standard (Calculate Area %) data_int->data_compare report_gen Generate Final Report (Purity, Impurity Profile) data_purity->report_gen data_compare->report_gen

Sources

Optimization & Comparison Guide: HPLC Retention of tert-Butyl 3-bromo-5-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

tert-Butyl 3-bromo-5-methylbenzoate is a highly lipophilic intermediate often utilized in medicinal chemistry for Suzuki-Miyaura cross-couplings or as a protected benzoic acid derivative. Its retention behavior in Reverse-Phase HPLC (RP-HPLC) is dominated by the bulky hydrophobic tert-butyl group and the bromine substituent.

The Challenge: Standard generic gradients often result in excessive retention times (


) or peak broadening due to the molecule's high LogP (estimated ~4.8–5.2) and steric bulk.

The Solution: This guide compares the performance of C18 (ODS) versus C8 (Octyl) stationary phases and evaluates Acetonitrile versus Methanol selectivity. We provide a self-validating protocol to achieve a target retention time (RT) of 4–6 minutes with optimal resolution from its primary impurity, the hydrolyzed acid (3-bromo-5-methylbenzoic acid).

Physicochemical Profile & Retention Mechanism[1][2][3][4]

Understanding the molecule's interaction with the stationary phase is prerequisite to method selection.

FeatureChemical EffectChromatographic Consequence
tert-Butyl Ester Adds significant hydrophobicity (+ steric bulk).Drastically increases retention on C18 compared to methyl esters.
Bromo- Substituent Increases lipophilicity and polarizability.Enhances interaction with Phenyl-based columns (

interactions).
Benzoate Core UV Chromophore.Strong UV absorption at 254 nm (primary) and 210 nm.
Interaction Mechanism (Graphviz Diagram)

The following diagram illustrates the "Hydrophobic Subtraction" mechanism dominating this separation.

G Molecule tert-Butyl 3-bromo-5-methylbenzoate C18_Phase C18 Stationary Phase (High Hydrophobicity) Molecule->C18_Phase Strong Van der Waals (t-Butyl + Br Interaction) Result Result: Long Retention Time High Capacity Factor (k') C18_Phase->Result Mobile_Phase Mobile Phase (High Organic %) Mobile_Phase->Molecule Solvation Competition (Requires >70% MeCN)

Caption: Schematic of the competitive sorption mechanism. The bulky tert-butyl group drives strong partitioning into the C18 phase, requiring high organic strength for elution.

Comparative Performance Guide

This section compares three distinct chromatographic approaches to analyzing this molecule. Data is standardized to a 150 x 4.6 mm, 5 µm column format.

Comparison A: Stationary Phase Selection

Objective: Reduce run time while maintaining peak symmetry.

FeatureOption 1: C18 (L1) Option 2: C8 (L7) Option 3: Phenyl-Hexyl (L11)
Retention (

)
High (Strongest retention)Moderate (~30-40% less than C18)Moderate
Selectivity (

)
Hydrophobicity-driven. Excellent for separating homologs.Similar to C18 but faster elution.

driven. Unique selectivity for the aromatic ring.
Typical RT 12–15 min (Isocratic 70% MeCN)7–9 min (Isocratic 70% MeCN)8–10 min (Isocratic 70% MeCN)
Recommendation Use for purity assays where resolution from non-polar impurities is critical.Recommended for routine reaction monitoring (IPC) to save time.Use if separating from other aromatic isomers.
Comparison B: Organic Modifier (Mobile Phase)

Objective: Optimize peak shape and pressure.

  • Acetonitrile (MeCN):

    • Pros: Lower viscosity (lower backpressure), sharper peaks, stronger elution power (shortens RT).

    • Cons: More expensive.

    • Verdict: Preferred. The high lipophilicity of the tert-butyl group requires the elution strength of MeCN.

  • Methanol (MeOH):

    • Pros: Cheaper, different selectivity.

    • Cons: Higher viscosity (pressure spikes), requires significantly higher % (e.g., 85% MeOH

      
       70% MeCN) to achieve the same RT.
      
    • Verdict: Alternative only if MeCN is unavailable.

Validated Experimental Protocol

This protocol is designed to be self-validating . It includes a system suitability test to ensure the column is performing correctly before sample analysis.

Equipment & Conditions
  • System: HPLC with UV Detector (DAD/VWD).

  • Column: Agilent Zorbax Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm) OR Equivalent C8.

  • Wavelength: 254 nm (Reference: 360 nm).

  • Temperature: 35°C (Critical: Higher temp reduces viscosity and improves mass transfer for bulky molecules).

Mobile Phase
  • Solvent A: 0.1% Phosphoric Acid in Water (Low pH suppresses ionization of the potential acid impurity).

  • Solvent B: Acetonitrile (HPLC Grade).

Gradient Method (Standardized)
Time (min)% Solvent B (MeCN)Flow Rate (mL/min)Phase Description
0.00501.2Initial Hold
8.00951.2Linear Ramp (Elution of Target)
10.00951.2Wash (Remove dimers/oligomers)
10.10501.2Re-equilibration
14.00501.2End

Predicted Retention Times (Under Protocol):

  • 3-bromo-5-methylbenzoic acid (Impurity): ~2.5 – 3.2 min (Elutes early due to polarity).

  • tert-butyl 3-bromo-5-methylbenzoate (Target): 6.8 – 7.5 min .

Method Development Workflow (Decision Tree)

Use this logic flow to troubleshoot or optimize the method for your specific matrix.

MethodDev Start Run Standard Gradient (50-95% MeCN) CheckRT Check Retention Time (RT) Start->CheckRT RT_High RT > 10 min? CheckRT->RT_High Too Retained RT_Low RT < 3 min? CheckRT->RT_Low Too Fast RT_Good RT 4-8 min CheckRT->RT_Good Ideal Action_High 1. Increase Start %B to 60% 2. Switch to C8 Column RT_High->Action_High Action_Low 1. Decrease Start %B to 40% 2. Check for Hydrolysis (Acid form?) RT_Low->Action_Low Action_Final Validate Resolution (Rs > 2.0) from Acid Impurity RT_Good->Action_Final

Caption: Decision tree for optimizing retention. High lipophilicity often necessitates starting at higher organic percentages (e.g., 60% B).

References & Authority

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on Hydrophobic Subtraction Model and LSER).

  • PubChem Compound Summary. (2024). tert-Butyl 3-bromo-5-(hydroxymethyl)benzoate (Structural Analog Data). National Library of Medicine.

  • Claessens, H. A., & van Straten, M. A. (2004). Review on the stability of silica-based stationary phases. Journal of Chromatography A, 1060(1-2), 23-41. (Reference for pH stability of C18 when analyzing esters).

  • Valkó, K. (2004). Application of high-performance liquid chromatography based measurements of lipophilicity to model biological distribution.[1][2] Journal of Chromatography A, 1037(1-2), 299-310. (Methodology for LogP determination via RP-HPLC).

Sources

A Researcher's Guide to the Lipophilicity (LogP) of Benzoate Ester Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Lipophilicity in Drug Discovery

In the landscape of pharmaceutical sciences, the journey of a drug from administration to its target site is a complex odyssey governed by a molecule's physicochemical properties. Among these, lipophilicity—literally "fat-loving"—stands out as a paramount determinant of a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[1] It quantifies a compound's affinity for non-polar, lipid-like environments versus aqueous ones.[2] This characteristic is pivotal for a drug's ability to traverse biological barriers, such as the gastrointestinal tract and cell membranes, which are fundamentally lipid bilayers.[3]

The most widely accepted measure of lipophilicity is the partition coefficient (P), expressed in its logarithmic form, LogP. This value is the ratio of a compound's concentration in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.[4] An optimal LogP value, often sought between 0 and 3, is crucial for balancing membrane permeability with aqueous solubility, thereby enhancing bioavailability. Compounds that are excessively lipophilic may suffer from poor solubility and rapid metabolism, while those that are too hydrophilic may fail to be absorbed effectively.[3]

Benzoate esters, a common scaffold in medicinal chemistry and materials science, offer a versatile platform for tuning molecular properties. By systematically modifying the ester alkyl group or substituting the benzene ring, researchers can finely adjust the lipophilicity to meet specific therapeutic or application-driven requirements. This guide provides a comparative analysis of the LogP values for a series of benzoate ester derivatives, supported by experimental data and a detailed protocol for its determination. Our objective is to furnish researchers, scientists, and drug development professionals with a foundational understanding of the structure-lipophilicity relationships within this important class of compounds.

The Physicochemical Basis of Lipophilicity in Benzoate Esters

The lipophilicity of a benzoate ester is not a random variable; it is a direct consequence of its molecular structure. Two primary features dictate the LogP value: the nature of the ester's alkyl chain and the electronic properties of any substituents on the aromatic ring.

  • The Homologous Alkyl Series: For a simple homologous series of alkyl benzoates (methyl, ethyl, propyl, butyl), there is a direct and predictable relationship between the length of the alkyl chain and the LogP value. Each additional methylene group (-CH₂) contributes to the molecule's overall non-polar surface area.[5] This increased hydrophobicity enhances the molecule's affinity for the non-polar n-octanol phase, resulting in a stepwise increase in the LogP value.[6][7] This principle is a cornerstone of medicinal chemistry, allowing for the systematic modulation of a drug candidate's properties.

  • Aromatic Substitution: The addition of functional groups to the benzene ring can dramatically alter lipophilicity. The effect is governed by the substituent's polarity and its electronic influence (inductive and resonance effects).[8][9] For instance, introducing a polar group, such as a hydroxyl (-OH), increases the molecule's overall polarity and capacity for hydrogen bonding with water. This enhanced hydrophilicity leads to a lower LogP value compared to the unsubstituted parent compound. The position of the substituent (ortho, meta, para) can also play a role, as intramolecular interactions (like hydrogen bonding in methyl salicylate) can mask polarity and subtly influence the LogP.

Comparative Analysis of Experimental LogP Values

The following table summarizes experimentally determined LogP values for a selection of benzoate ester derivatives, illustrating the principles of structural modification.

Compound NameStructureEster GroupRing SubstituentExperimental LogPReference(s)
Unsubstituted Series
Methyl BenzoateC₈H₈O₂MethylNone2.12[10]
Ethyl BenzoateC₉H₁₀O₂EthylNone2.64[11][12]
Propyl BenzoateC₁₀H₁₂O₂PropylNone3.01[FooDB: FDB008434]
Butyl BenzoateC₁₁H₁₄O₂ButylNone3.84[10][13]
Hydroxy-Substituted Series (Parabens)
MethylparabenC₈H₈O₃Methyl4-Hydroxy1.98[14]
PropylparabenC₁₀H₁₂O₃Propyl4-Hydroxy3.04[15][3][16]
ButylparabenC₁₁H₁₄O₃Butyl4-Hydroxy3.57[17][18]
Hydroxy-Substituted Isomer
Methyl SalicylateC₈H₈O₃Methyl2-Hydroxy2.55[19][20]

Key Observations:

  • Effect of Alkyl Chain Length: In the unsubstituted series, there is a clear, incremental increase in LogP from methyl benzoate (2.12) to butyl benzoate (3.84). Each addition of a methylene group increases the LogP by approximately 0.5 units, demonstrating the strong contribution of non-polar surface area to lipophilicity.

  • Effect of Hydroxyl Substitution: The addition of a polar 4-hydroxy group in the paraben series consistently lowers the LogP value compared to the corresponding unsubstituted ester. For example, methylparaben (LogP 1.98) is less lipophilic than methyl benzoate (LogP 2.12), and butylparaben (LogP 3.57) is less lipophilic than butyl benzoate (LogP 3.84).

  • Effect of Substituent Position: Methyl salicylate (ortho-hydroxy, LogP 2.55) is significantly more lipophilic than its para-hydroxy isomer, methylparaben (LogP 1.98). This is attributable to intramolecular hydrogen bonding between the ortho-hydroxyl group and the ester's carbonyl oxygen. This internal bonding masks the polarity of the hydroxyl group, reducing its interaction with water and thus increasing its partitioning into the octanol phase.

Experimental Protocol: LogP Determination by the Shake-Flask Method (OECD 107)

The shake-flask method is the gold standard for the experimental determination of LogP. It involves directly measuring the concentration of a solute in equilibrated n-octanol and water phases. The protocol described here is based on the OECD Test Guideline 107, a self-validating system ensuring robust and reproducible results.[2]

I. Pre-requisites and Materials
  • Purity of Test Substance: The benzoate ester should be of the highest possible purity to avoid interference from impurities.

  • Solvents: High-purity n-octanol and distilled or deionized water are required.

  • Apparatus: Centrifuge tubes with inert stoppers, a mechanical shaker, a centrifuge, and an analytical instrument suitable for quantifying the test substance (e.g., HPLC-UV, Gas Chromatography).

  • Temperature Control: The experiment must be conducted at a constant temperature (± 1°C), typically between 20-25°C.[11]

II. Step-by-Step Methodology
  • Solvent Saturation: Prior to the experiment, saturate the n-octanol with water and the water with n-octanol. This is achieved by vigorously shaking equal volumes of the two solvents together for 24 hours, followed by a settling period to allow for complete phase separation.[3] This step is critical as the mutual solubility of the solvents, though low, affects the partitioning equilibrium.

  • Preparation of Test Solution: Prepare a stock solution of the test substance in n-octanol. The concentration should be chosen to ensure it does not exceed 0.01 mol/L in either phase at equilibrium.[11][21]

  • Partitioning:

    • Perform the determination in duplicate using three different octanol-to-water volume ratios. For example: 1:1, 2:1, and 1:2.[11]

    • Add the appropriate volumes of saturated water and saturated n-octanol (containing the test substance) to the centrifuge tubes.

    • Seal the tubes and shake until equilibrium is reached. A minimum of 5 minutes of vigorous shaking is recommended, but the optimal time should be determined in preliminary tests.[17]

  • Phase Separation: Separate the two phases by centrifugation. This is the most effective way to minimize the formation of emulsions or microdroplets, which can lead to erroneous concentration measurements.[17]

  • Quantification:

    • Carefully withdraw an aliquot from each phase (n-octanol and aqueous).

    • Determine the concentration of the benzoate ester in each aliquot using a pre-validated analytical method (e.g., HPLC).

  • Calculation of LogP:

    • The partition coefficient (P) is the ratio of the concentration in the n-octanol phase (C_oct) to the concentration in the aqueous phase (C_aq).

    • P = C_oct / C_aq

    • The final value is expressed as its base-10 logarithm: LogP = log₁₀(P)

    • The six LogP values obtained (from the three duplicate runs) should fall within a range of ± 0.3 log units for the test to be considered valid.[11]

III. Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_exp 2. Partitioning cluster_analysis 3. Analysis Solvents High-Purity n-Octanol & Water Saturate Mutually Saturate Solvents (24h shaking) Solvents->Saturate Stock Prepare Stock Solution in n-Octanol Saturate->Stock Mix Combine Saturated Phases & Stock Solution (3 Ratios, n=2) Stock->Mix Shake Shake to Reach Equilibrium Mix->Shake Centrifuge Separate Phases via Centrifugation Shake->Centrifuge Sample Aliquot from Each Phase Centrifuge->Sample Quantify Quantify Concentration (e.g., HPLC) Sample->Quantify Calc Calculate P = C_oct / C_aq Quantify->Calc LogP Calculate LogP = log10(P) Calc->LogP

Caption: Workflow for LogP determination via the Shake-Flask Method.

Logical Relationships in Structure-Lipophilicity

The interplay between molecular structure and LogP can be visualized as a decision tree, where each structural modification directs the outcome.

G Start Benzoate Ester Scaffold Mod Structural Modification? Start->Mod Alkyl Increase Alkyl Chain Length (-CH2-) Mod->Alkyl Yes Sub Add Aromatic Substituent Mod->Sub Yes Alkyl_Effect Increase Non-Polar Surface Area Alkyl->Alkyl_Effect Sub_Type Substituent Type? Sub->Sub_Type LogP_Inc LogP Increases Alkyl_Effect->LogP_Inc Polar Add Polar Group (e.g., -OH) Sub_Type->Polar Polar NonPolar Add Non-Polar Group (e.g., -Cl, -CH3) Sub_Type->NonPolar Non-Polar LogP_Dec LogP Decreases Polar->LogP_Dec NonPolar->LogP_Inc

Caption: Impact of structural modifications on benzoate ester LogP.

Conclusion

The lipophilicity of benzoate ester derivatives is a highly tunable parameter that is fundamentally linked to molecular structure. As demonstrated by experimental data, extending the ester alkyl chain systematically increases the LogP value, while the introduction of polar substituents on the aromatic ring decreases it. These structure-lipophilicity relationships provide a rational framework for the design of molecules with optimized ADME properties. By employing robust and validated methodologies like the OECD 107 shake-flask method, researchers can reliably quantify this critical physicochemical property, enabling more informed decisions in the drug discovery and development process.

References

  • OMICS International. (2024, December 6). Lipophilicity: Understanding the Role of Lipid Affinity in Drug Design and Absorption. [Link]

  • AZoLifeSciences. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development. [Link]

  • Pion Inc. (2024, October 8). What is Lipophilicity?. [Link]

  • PubChem. Propylparaben. National Center for Biotechnology Information. [Link]

  • The Good Scents Company. methyl salicylate. [Link]

  • PubChem. Ethyl benzoate. National Center for Biotechnology Information. [Link]

  • Taylor & Francis Online. (2019, November 17). Is there enough focus on lipophilicity in drug discovery?. [Link]

  • Cosmetic Ingredient Review. Final Amended Report on the Safety Assessment of Methylparaben, Ethylparaben, Propylparaben, Isopropylparaben, Butylparaben, Isobutylparaben, and Benzylparaben as Used in Cosmetic Products. [Link]

  • FooDB. Showing Compound Ethyl benzoate (FDB012197). [Link]

  • The Good Scents Company. butyl paraben. [Link]

  • ResearchGate. (2012). Plot of logarithm partition coefficient (log P) of parabens versus...[Link]

  • Chemsrc. Ethyl benzoate. [Link]

  • European Chemicals Agency (ECHA). Ethyl benzoate - Registration Dossier. [Link]

  • T3DB. Ethyl benzoate (T3D4935). [Link]

  • Wikipedia. Octanol-water partition coefficient. [Link]

  • PubChem. Methyl Benzoate. National Center for Biotechnology Information. [Link]

  • PubChem. Methyl Salicylate. National Center for Biotechnology Information. [Link]

  • The Good Scents Company. butyl benzoate. [Link]

  • Cheméo. Chemical Properties of Butyl benzoate (CAS 136-60-7). [Link]

  • European Commission. (2023, December 14). OPINION on Methylparaben. [Link]

  • PubChem. Butylparaben. National Center for Biotechnology Information. [Link]

  • NovAliX. (2024, March 6). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. [Link]

  • MDPI. (2015, December 11). Study of the Relationships between the Structure, Lipophilicity and Biological Activity of Some Thiazolyl-carbonyl-thiosemicarbazides and Thiazolyl-azoles. [Link]

  • Pop, E. et al. Lipophilicity Parameters and Biological Activity in a Series of Compounds with Potential Cardiovascular Applications. [Link]

  • PubChem. Butyl Benzoate. National Center for Biotechnology Information. [Link]

  • MDPI. (2020, October 10). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. [Link]

  • National Center for Biotechnology Information. (2025, July 23). Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids. [Link]

  • National Center for Biotechnology Information. LogD Contributions of Substituents Commonly Used in Medicinal Chemistry. [Link]

  • ResearchGate. (2011). Influence of Benzoate on Substituent Benzoic Acids with Implications on Spectroscopic. [Link]

  • ResearchGate. (2025, August 5). Lipophilicity - Methods of determination and its role in medicinal chemistry. [Link]

  • Lumen Learning. Substituent Effects. Organic Chemistry II. [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.5: An Explanation of Substituent Effects. [Link]

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Safety Operating Guide

tert-Butyl 3-bromo-5-methylbenzoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Core Directive: tert-Butyl 3-bromo-5-methylbenzoate is a halogenated organic compound . Under environmental regulations (RCRA in the US, REACH in EU), it must be strictly segregated from non-halogenated solvents and aqueous waste streams.[1] Its disposal requires high-temperature incineration to prevent the formation of persistent organic pollutants.

Critical Safety Warning (Acid Sensitivity): As a tert-butyl ester, this compound is acid-labile.[2] Exposure to strong acids (e.g., Trifluoroacetic acid, HCl) will catalyze the release of isobutylene gas .[1][2]

  • Do NOT combine this waste with acidic waste streams in sealed containers.

  • Risk: Rapid pressurization and potential container rupture.[1]

Chemical Identity & Hazard Profile
PropertyDetail
Chemical Name tert-Butyl 3-bromo-5-methylbenzoate
CAS Number 1708818-36-3
Molecular Formula C₁₂H₁₅BrO₂
Molecular Weight 271.15 g/mol
Physical State Solid or Viscous Oil (depending on purity)
GHS Classification Warning [2]• H315: Causes skin irritation [2]• H319: Causes serious eye irritation [2]• H335: May cause respiratory irritation [2]• H411/H410: Toxic to aquatic life with long-lasting effects (Standard for halogenated aromatics)
Waste Category Halogenated Organic (RCRA Characteristic Waste)

Pre-Disposal Handling & Segregation

Proper segregation at the bench is the single most critical step in the disposal workflow.[1] Mixing halogenated compounds with non-halogenated fuels significantly increases disposal costs and environmental risk.[1]

Segregation Protocol
  • Stream A: Solid Waste (Pure Compound)

    • Collect in a dedicated wide-mouth jar or heavy-duty polyethylene bag labeled "Hazardous Waste - Solid, Halogenated".

    • Do not mix with silica gel unless the silica is also contaminated with halogens.[1]

  • Stream B: Liquid Waste (Mother Liquors/Rinsates) [2]

    • Must go into the Halogenated Solvent carboy (typically red or yellow tagged).

    • Threshold: Even trace amounts (often >2% halogen content) reclassify an entire non-halogenated drum as halogenated.[2] Always default to the Halogenated stream.[1]

Chemical Compatibility Check
Incompatible ClassInteraction RiskAction
Strong Acids (TFA, HCl, H₂SO₄)Gas Evolution: Cleavage of t-butyl group releases isobutylene gas.[2]Neutralize acids before adding to waste, or use a vented cap container.[1]
Strong Oxidizers (HNO₃, Peroxides)Fire/Explosion: Vigorous oxidation of the organic ester.[1][2]Segregate into a separate "Oxidizer" waste stream.[1]
Strong Bases (NaOH, KOH)Hydrolysis: Saponification generates heat and alcohols.[1][2]Generally safe if dilute, but avoid mixing concentrated bases.[1]

Step-by-Step Disposal Workflow

This workflow is designed to ensure compliance with EPA (40 CFR 261) and minimize laboratory hazards.

DisposalWorkflow Start Waste Generation (tert-Butyl 3-bromo-5-methylbenzoate) StateCheck Is the waste Solid or Liquid? Start->StateCheck Solid Solid / Pure Compound StateCheck->Solid Solid Liquid Solution / Mother Liquor StateCheck->Liquid Liquid SolidContainer Container: Wide-mouth HDPE Jar Label: 'Hazardous Waste - Solid Halogenated' Solid->SolidContainer Tagging Complete Waste Tag: 1. Full Chemical Name (No Abbr.) 2. Check 'Halogenated' 3. List Constituents % SolidContainer->Tagging AcidCheck Does solution contain Strong Acids (TFA/HCl)? Liquid->AcidCheck Neutralize CRITICAL: Neutralize Acid (Prevent Isobutylene Gas) AcidCheck->Neutralize Yes LiquidContainer Container: Safety Carboy Stream: 'Halogenated Solvents' AcidCheck->LiquidContainer No Neutralize->LiquidContainer LiquidContainer->Tagging Storage Satellite Accumulation Area (Secondary Containment) Tagging->Storage Pickup EHS Pickup -> High Temp Incineration Storage->Pickup

Figure 1: Decision tree for the safe segregation and disposal of tert-butyl esters.

Detailed Procedures

A. For Solid Waste (Pure Compound or Contaminated Solids)

  • Select Container: Use a chemically compatible wide-mouth container (HDPE or Glass).[2]

  • Transfer: Transfer the solid waste into the container. Do not overfill (leave 10% headspace).

  • Labeling: Immediately attach a hazardous waste tag.

    • Constituents: Write "tert-Butyl 3-bromo-5-methylbenzoate".[3][4][5][6][7][8]

    • Hazard Checkbox: Select "Toxic" and "Irritant".[1][2]

  • Closure: Screw the lid tight. Ensure no powder is on the threads.[1]

B. For Liquid Waste (Reaction Mixtures/HPLC Waste) [2]

  • Assess Acidity: If the mixture contains acids (e.g., from a deprotection step), neutralize with Sodium Bicarbonate (NaHCO₃) before bottling.[1][2]

    • Why? To prevent the tert-butyl ester from decomposing into gas inside the waste drum.

  • Select Stream: Pour into the Halogenated Solvent container.

    • Never pour into the "Non-Halogenated" or "Aqueous" drains.[1][2]

  • Log It: Record the volume added on the waste log sheet attached to the carboy.

C. Empty Container Management (RCRA Empty)

  • Triple Rinse: Rinse the empty original bottle 3 times with a small volume of compatible solvent (e.g., acetone or dichloromethane).[1][2]

  • Dispose of Rinsate: Pour the rinsate into the Halogenated Liquid Waste container.

  • Deface: Cross out the original label or remove it entirely.

  • Discard: Place the clean, defaced bottle in the glass trash or recycling, depending on local facility rules.

Emergency Procedures

  • Spill (Solid):

    • Wear nitrile gloves, lab coat, and safety goggles.[1]

    • Sweep up carefully to avoid dust generation.[1] Use a damp paper towel to collect fine residue.[1]

    • Place all spill debris into the "Solid Halogenated Waste" container.[1]

    • Clean the area with soap and water.[1][9]

  • Spill (Liquid):

    • Absorb with vermiculite or spill pads.[1]

    • Collect soaked materials into a sealed bag and tag as "Halogenated Debris".[1]

  • Exposure:

    • Skin: Wash with soap and water for 15 minutes.[1][2]

    • Eyes: Rinse with water for 15 minutes; seek medical attention if irritation persists.[1][10]

References

  • United States Environmental Protection Agency (EPA). "Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste."[2] EPA.gov.[1] Available at: [Link]

  • National Institutes of Health (NIH) - PubChem. "Compound Summary: tert-Butyl 3-bromo-5-methylbenzoate (CAS 1708818-36-3)." PubChem. Available at: [Link]

  • University of Illinois Urbana-Champaign (DRS). "Chemical Waste Management Guide: Halogenated Organic Liquids."[2] Illinois.edu.[1] Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.